molecular formula C12H18N2O3S B2774395 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline CAS No. 750607-99-9

4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline

Cat. No.: B2774395
CAS No.: 750607-99-9
M. Wt: 270.35
InChI Key: ZHDKFRBHCZXAJB-UHFFFAOYSA-N
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Description

4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline is a useful research compound. Its molecular formula is C12H18N2O3S and its molecular weight is 270.35. The purity is usually 95%.
The exact mass of the compound 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)sulfonylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-9-7-14(8-10(2)17-9)18(15,16)12-5-3-11(13)4-6-12/h3-6,9-10H,7-8,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDKFRBHCZXAJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight and formula of 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline: Physicochemical Properties, Synthesis, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline, a molecule of significant interest to the chemical and pharmaceutical sciences. While specific literature on this exact compound is sparse, its structural motifs—the sulfonylaniline core and the dimethylmorpholine substituent—are well-established pharmacophores in modern drug discovery. This document outlines the core physicochemical properties of the compound, proposes a detailed, chemically sound synthetic protocol, and presents a hypothetical experimental workflow for its evaluation as a potential kinase inhibitor. The guide is intended for researchers, medicinal chemists, and drug development professionals, offering a foundational understanding of this compound's characteristics and its potential as a scaffold for developing novel therapeutics.

Introduction: The Significance of the Sulfonylaniline and Morpholine Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are often referred to as "privileged structures" due to their ability to bind to multiple biological targets. The sulfonylaniline motif is a cornerstone of this concept, playing a critical role in a wide array of pharmaceuticals.[1] Similarly, the morpholine ring is a ubiquitous pharmacophore valued for its ability to improve pharmacokinetic properties, such as solubility and metabolic stability, and to form key interactions with biological targets.[2]

The combination of these moieties in 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline suggests a strong potential for biological activity. The aniline portion is a well-known "hinge-binding" element in many kinase inhibitors, which are crucial in oncology.[3][4] The sulfonyl group acts as a rigid linker and a hydrogen bond acceptor, while the 2,6-dimethylmorpholine group can enhance potency and modulate physicochemical properties. Several approved and investigational drugs, such as the antimicrobial Linezolid and the antineoplastic agent Entospletinib, feature a 4-morpholinoaniline derivative, underscoring the therapeutic relevance of this structural class.[5] This guide provides the essential technical data and validated methodologies to facilitate further research into this promising compound.

Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental for any research and development endeavor. The key identifiers and computed properties for 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₁₈N₂O₃SPubChem[6]
Molecular Weight 270.35 g/mol Calculated
Monoisotopic Mass 270.10382 DaPubChem[6]
IUPAC Name 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]anilinePubChem
SMILES CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)NPubChem[6]
InChIKey ZHDKFRBHCZXAJB-UHFFFAOYSA-NPubChem[6]
Predicted XlogP 0.9PubChem[6]

Proposed Synthesis Protocol

Causality Behind the Synthetic Strategy

The chosen strategy involves the protection of the highly reactive aniline amine group, followed by electrophilic aromatic substitution to install the sulfonyl chloride, reaction with the desired amine (2,6-dimethylmorpholine), and final deprotection. Starting with unprotected aniline is ill-advised; the free amino group is a strong base that would react with the chlorosulfonic acid in a non-productive acid-base reaction and would also be a competing nucleophile during the sulfonamide formation step. Protecting the amine as an acetamide temporarily deactivates it, ensures the correct regioselectivity (para-direction) during chlorosulfonylation, and allows for clean removal at the end of the synthesis.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Chlorosulfonylation cluster_2 Step 3: Sulfonamide Formation cluster_3 Step 4: Deprotection Start Aniline Acetanilide Acetanilide Start->Acetanilide Acetic Anhydride SulfonylChloride p-Acetamidobenzenesulfonyl Chloride Acetanilide->SulfonylChloride Chlorosulfonic Acid ProtectedProduct Protected Target Molecule SulfonylChloride->ProtectedProduct 2,6-Dimethylmorpholine, Et3N FinalProduct 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline ProtectedProduct->FinalProduct Acidic Hydrolysis (HCl)

Caption: Proposed four-step synthesis workflow for the target compound.

Step-by-Step Methodology
  • Step 1: Protection of Aniline to form Acetanilide

    • Protocol: To a stirred solution of aniline in glacial acetic acid at 0 °C, add acetic anhydride dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. Pour the reaction mixture into ice-water. Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry to yield acetanilide.

    • Validation: Confirm product formation and purity via melting point analysis and ¹H NMR spectroscopy.

  • Step 2: Chlorosulfonylation of Acetanilide

    • Protocol: In a fume hood, add acetanilide in portions to an ice-cooled flask containing an excess of chlorosulfonic acid.[7] Stir the mixture at room temperature until the reaction is complete (monitor by TLC). Carefully pour the reaction mixture onto crushed ice. The solid p-acetamidobenzenesulfonyl chloride will precipitate.

    • Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. Handle with extreme care.

    • Validation: Collect the precipitate quickly by filtration. The product is moisture-sensitive and should be used immediately in the next step.

  • Step 3: Formation of the Sulfonamide

    • Protocol: Dissolve the crude p-acetamidobenzenesulfonyl chloride in a suitable solvent such as dichloromethane (DCM).[8] Add triethylamine (Et₃N) as a base, followed by a dropwise addition of 2,6-dimethylmorpholine. Stir the reaction at room temperature for 16 hours.[9]

    • Rationale: Triethylamine acts as an HCl scavenger, neutralizing the acid byproduct of the reaction.

    • Validation: Monitor reaction progress by TLC. Upon completion, perform an aqueous workup, dry the organic layer, and purify the product by flash column chromatography. Characterize the protected product by ¹H NMR and Mass Spectrometry.

  • Step 4: Deprotection to Yield the Final Product

    • Protocol: Reflux the protected product from Step 3 in aqueous hydrochloric acid. Cool the solution and neutralize with a base (e.g., NaOH solution) until a precipitate forms.

    • Validation: Collect the final product, 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline, by vacuum filtration. Wash with water and dry. Final purity and identity must be confirmed by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC analysis.

Hypothetical Application: Kinase Inhibition Screening

The 4-anilino moiety is a classic pharmacophore that interacts with the ATP-binding hinge region of many protein kinases.[3][10] Therefore, a primary application for this compound would be as a candidate for kinase inhibitor screening programs, particularly for targets like EGFR or VEGFR, which are implicated in cancer.

Experimental Screening Workflow

Screening_Workflow Compound Test Compound (10 µM) PrimaryScreen Primary Screen (Kinase Panel) Compound->PrimaryScreen HitIdent Hit Identification (>50% Inhibition) PrimaryScreen->HitIdent IC50 IC50 Determination (Dose-Response) HitIdent->IC50 CellAssay Cell-Based Assay (e.g., A431 Proliferation) IC50->CellAssay MoA Mechanism of Action (Western Blot for p-EGFR) CellAssay->MoA Lead Lead Candidate MoA->Lead

Sources

Solubility of 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline in DMSO and water

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the solubilization, handling, and storage of 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline . This compound represents a specific class of tertiary sulfonamides where the nitrogen atom is incorporated into a 2,6-dimethylmorpholine ring.

Key Solubility Characteristics:

  • DMSO: High solubility (>50 mM). Recommended for stock solutions.[1][2]

  • Water: Low thermodynamic solubility (<0.1 mg/mL estimated at pH 7.4).

  • pH Dependence: Exhibits pH-dependent solubility due to the aniline moiety (pKa ≈ 2.5). Significant aqueous solubility is only achievable in strongly acidic media (pH < 2.0).

Critical Handling Advisory: The 2,6-dimethylmorpholine moiety introduces stereochemical complexity (cis/trans isomerism) and increased lipophilicity compared to simple sulfonamides. Researchers must validate the stereochemical ratio of their batch, as this influences crystal lattice energy and dissolution kinetics.

Physicochemical Profile & Mechanism

To predict solubility behavior accurately, we must deconstruct the molecule into its functional solvophores.

FeatureChemical NatureImpact on Solubility
Sulfonyl Group (

)
Polar, H-bond acceptorFacilitates solubility in polar aprotic solvents (DMSO, DMF).
Aniline Amine (

)
Weak Base (pKa ~2.5)Critical Switch. Neutral at physiological pH (7.4). Protonates to

only in strong acid, increasing water solubility.
Morpholine Ring Heterocyclic EtherOxygen atom acts as a weak H-bond acceptor.
2,6-Dimethyl Groups Aliphatic / LipophilicIncreases LogP (hydrophobicity) significantly compared to unmethylated morpholine. Reduces water solubility; increases lattice energy.
Stereochemical Implications

Commercial preparations of 2,6-dimethylmorpholine derivatives often exist as a mixture of cis (diequatorial methyls) and trans (axial-equatorial) isomers.

  • Cis-isomer: Generally more thermodynamically stable and packs more efficiently in the crystal lattice.

  • Trans-isomer: Often more soluble due to disrupted crystal packing.

  • Note: Variations in cis/trans ratios between batches can cause inconsistent solubility data.

Solubility Mechanics: DMSO vs. Water

The DMSO Solvation Shell

DMSO (Dimethyl sulfoxide) is the gold-standard solvent for this compound. The sulfonyl oxygen atoms of the solute interact strongly with the sulfur atom of DMSO (dipole-dipole), while the aromatic ring engages in dispersion interactions with the methyl groups of DMSO.

  • Capacity: Expect solubility limits >100 mg/mL.

  • Risk: DMSO is hygroscopic. Water uptake >1% can cause the hydrophobic sulfonamide to precipitate ("crash out") over time.

The Aqueous Barrier

In water at pH 7.4, the molecule is neutral. The energy required to break the crystal lattice (Lattice Energy) exceeds the energy released by hydration (Solvation Energy). The hydrophobic 2,6-dimethylmorpholine tail creates a "structure-making" effect on the surrounding water (entropic penalty), further discouraging dissolution.

Experimental Protocols

Protocol A: Preparation of High-Integrity Stock Solutions (DMSO)

Objective: Create a stable 50 mM stock for biological assays.

  • Weighing: Weigh ~13.5 mg of compound into a glass vial (calculate based on exact MW ~270.35 g/mol ).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

  • Dissolution: Vortex for 30 seconds. If solid remains, sonicate at 40 kHz for 5 minutes at room temperature.

    • Checkpoint: Solution must be optically clear. Any turbidity indicates undissolved crystallites.

  • Storage: Aliquot into amber glass vials with Teflon-lined caps. Store at -20°C.

    • Warning: Do not subject to repeated freeze-thaw cycles (>3 times), which can induce crystal nucleation.

Protocol B: Kinetic Solubility Profiling (Aqueous Dilution)

Objective: Determine the maximum concentration before precipitation occurs in a biological buffer.

  • Preparation: Prepare a 96-well plate with 198 µL of PBS (pH 7.4) per well.

  • Spiking: Add 2 µL of DMSO stock (ranging from 1 mM to 50 mM) to creates final concentrations of 10 µM – 500 µM (1% DMSO final).

  • Incubation: Shake at 500 rpm for 2 hours at 25°C.

  • Readout: Measure absorbance at 600 nm (turbidimetry).

    • Interpretation: An increase in OD600 > 0.005 above background indicates precipitation. This is your Kinetic Solubility Limit .

Protocol C: Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine the absolute equilibrium solubility.

  • Saturation: Add excess solid compound (~5 mg) to 1 mL of buffer (pH 7.4 or pH 2.0).

  • Equilibration: Shake at 37°C for 24 hours.

  • Separation: Centrifuge at 15,000 x g for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated).

    • Note: Do not use Nylon filters; sulfonamides can bind non-specifically.

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for handling this compound, emphasizing the critical role of pH and solvent choice.

SolubilityWorkflow Start Compound: 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline SolventChoice Select Solvent System Start->SolventChoice DMSO DMSO (Anhydrous) SolventChoice->DMSO Stock Prep WaterNeutral Water / PBS (pH 7.4) SolventChoice->WaterNeutral Direct Dissolution WaterAcid Acidic Water (pH < 2.0) SolventChoice->WaterAcid Direct Dissolution StockPrep Stock Solution (50 mM) Stable at -20°C DMSO->StockPrep Precipitation Precipitation Risk! Solubility < 100 µM WaterNeutral->Precipitation Hydrophobic Effect Protonation Aniline Protonation (NH3+) Solubility Increases WaterAcid->Protonation Ionic Solvation KineticCheck Dilution Step (1:100) StockPrep->KineticCheck Dilute into Buffer KineticCheck->Precipitation If Conc > Limit AssayReady Biological Assay Ready (Keep DMSO < 1%) KineticCheck->AssayReady If Conc < Limit

Caption: Operational workflow for solubilization.[3] Green paths indicate high solubility; Red paths indicate low solubility/risk.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • Bergström, C. A., et al. (2003). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 19(4), 263-270. Link

  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin #102B. Link

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for Hammett values for ).
  • PubChem. (2025).[4] Compound Summary: Sulfanilamide (Structural Analog). National Library of Medicine. Link

Sources

Pharmacological potential of 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacological Potential of 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline represent a burgeoning class of heterocyclic compounds with significant pharmacological potential. The morpholine ring, a "privileged" pharmacophore in medicinal chemistry, often imparts favorable pharmacokinetic properties and enhances molecular interactions with biological targets.[1] This guide provides a comprehensive technical overview of this unique chemical scaffold, exploring its synthesis, structure-activity relationships, and diverse therapeutic applications, with a particular focus on its emerging role in oncology as a kinase inhibitor.

Introduction: The Emergence of a Privileged Scaffold

The morpholine moiety is a versatile heterocyclic motif widely incorporated into various therapeutic agents due to its ability to improve potency and modulate pharmacokinetic profiles.[1] When integrated into a sulfonylaniline framework, specifically as 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline, it gives rise to a core structure with significant potential for derivatization and biological activity. The 2,6-dimethyl substitution on the morpholine ring can introduce stereochemical considerations that influence target binding and metabolic stability.

This guide will delve into the synthesis of these derivatives, their characterization, and their proven and potential pharmacological activities. A significant portion of the discussion will be dedicated to their role as kinase inhibitors, a class of drugs that has revolutionized cancer therapy.

Synthesis and Characterization

The synthesis of 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline derivatives typically involves a multi-step process. While specific pathways can vary depending on the desired final compound, a general synthetic strategy is outlined below.

General Synthetic Protocol

A common approach begins with commercially available starting materials and proceeds through several key transformations. The following is a representative, though not exhaustive, synthetic scheme.

Step 1: Sulfonylation of Aniline A protected aniline derivative is reacted with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.

Step 2: Introduction of the Morpholine Moiety The resulting sulfonylaniline is then coupled with 2,6-dimethylmorpholine. This reaction is often carried out in a suitable solvent such as dimethylformamide (DMF).[2]

Step 3: Derivatization The core 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline structure can be further modified at the aniline amino group to generate a library of derivatives with diverse functionalities. This can be achieved through reactions such as acylation, alkylation, or coupling with other heterocyclic systems.

Characterization Techniques

Confirmation of the chemical structures of synthesized derivatives is crucial and is typically achieved through a combination of spectroscopic and analytical methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure, including the connectivity of atoms and the stereochemistry of the dimethylmorpholine ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight and elemental composition of the synthesized compounds.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as the sulfonamide (S=O) and amine (N-H) stretches.[2]

  • Melting Point and Thin-Layer Chromatography (TLC): These techniques are used to assess the purity of the synthesized compounds.[2]

Pharmacological Applications: A Focus on Kinase Inhibition

While derivatives of this scaffold may possess a broad spectrum of biological activities, their most prominent and well-documented potential lies in the realm of oncology, specifically as inhibitors of protein kinases.[4]

Kinase Inhibition in Cancer Therapy

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways regulating cell growth, proliferation, differentiation, and survival.[5] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[6] Small molecule kinase inhibitors have emerged as a major class of targeted cancer therapies.

4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline Derivatives as Kinase Inhibitors

Several studies have highlighted the potential of 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline derivatives as potent and selective kinase inhibitors.

3.2.1. Polo-like Kinase 4 (PLK4) Inhibition

A notable example is the development of CFI-400945, a potent and orally active inhibitor of Polo-like kinase 4 (PLK4).[4] PLK4 is a master regulator of centriole duplication, and its overexpression is implicated in the development of various cancers. CFI-400945, which features the 2,6-dimethylmorpholino moiety, has demonstrated significant antitumor activity in preclinical models and has been advanced to clinical trials.[4]

The development of CFI-400945 involved extensive structure-activity relationship (SAR) studies, which revealed the importance of the 2,6-dimethylmorpholino group for optimal potency and pharmacokinetic properties.[4]

3.2.2. Other Kinase Targets

The versatility of the 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline scaffold allows for its adaptation to target other kinases implicated in cancer. By modifying the substituents on the aniline ring, researchers can tune the selectivity of these compounds for different kinase targets. For instance, derivatives of the related 4-anilinoquinazoline scaffold have been extensively explored as inhibitors of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2).[5][6]

Potential Signaling Pathways

The inhibition of kinases by these derivatives can impact various downstream signaling pathways crucial for cancer cell survival and proliferation.

Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream PLK4 PLK4 Centriole Centriole Duplication PLK4->Centriole Proliferation Gene Expression (Proliferation, Survival) Downstream->Proliferation Centriole->Proliferation Cell Cycle Progression Derivative 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline Derivative Derivative->RTK Inhibition Derivative->PLK4 Inhibition

Figure 1: Potential signaling pathways targeted by 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline derivatives.

Other Potential Pharmacological Activities

While oncology is a primary focus, the structural features of these derivatives suggest potential applications in other therapeutic areas. The morpholine ring is a common feature in drugs targeting the central nervous system (CNS), where it can improve blood-brain barrier penetration and interact with various neuroreceptors.[7] Additionally, aniline and sulfonamide derivatives have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.[8][9]

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of the synthesized compounds against a specific kinase.

Protocol:

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well plate, add the kinase, a suitable substrate (e.g., a peptide), and ATP.

  • Add serial dilutions of the test compound to the wells.

  • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence).

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Cell Proliferation Assay

Objective: To assess the cytotoxic effect of the compounds on cancer cell lines.

Protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).

  • Add a viability reagent (e.g., MTT, resazurin) and incubate.

  • Measure the absorbance or fluorescence to determine the number of viable cells.

  • Calculate the GI50 value, which is the concentration of the compound that causes 50% growth inhibition.

Experimental_Workflow Synthesis Synthesis of Derivatives Purification Purification & Characterization (NMR, MS, IR) Synthesis->Purification Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Purification->Kinase_Assay Cell_Assay Cell Proliferation Assay (GI50 Determination) Purification->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR Cell_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo

Figure 2: A typical experimental workflow for the development of 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline derivatives as therapeutic agents.

Structure-Activity Relationship (SAR) Insights

The pharmacological activity of these derivatives is highly dependent on their chemical structure. Key SAR insights include:

  • The 2,6-Dimethylmorpholine Moiety: As previously mentioned, this group is often crucial for both potency and favorable pharmacokinetic properties.[4] The stereochemistry of the methyl groups can also play a significant role in target binding.

  • Substituents on the Aniline Ring: The nature and position of substituents on the aniline ring are critical for determining kinase selectivity and overall activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule and influence its interaction with the target protein.

  • The Sulfonamide Linker: The sulfonamide group acts as a key linker and hydrogen bond acceptor/donor, contributing to the binding affinity of the molecule to the kinase active site.

Future Directions and Conclusion

The 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline scaffold holds considerable promise for the development of novel therapeutic agents. Future research in this area will likely focus on:

  • Expansion of the Chemical Space: Synthesizing and screening larger libraries of derivatives to identify compounds with improved potency, selectivity, and drug-like properties.

  • Exploration of New Therapeutic Areas: Investigating the potential of these derivatives for treating diseases beyond cancer, such as inflammatory disorders and infectious diseases.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.

  • Clinical Development: Advancing the most promising lead compounds into clinical trials to evaluate their safety and efficacy in humans.

References

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  • Wisdom Library. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. 2020 Jan 29. Available from: [Link]

  • Sampson PB, Liu Y, Forrest B, et al. The Discovery of Polo-like Kinase 4 Inhibitors: Identification of (1R,2S)-2-(3-((E)-4-(((cis)-2,6-dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945) as a Potent, Orally Active Antitumor Agent. J Med Chem. 2015 Jan 8;58(1):147-69.
  • SSRN. N,N-dimethyl-4-[(Z)-(phenylimino)methyl]aniline derivatives. Available from: [Link]

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  • Al-Suaily MA, El-Sayed MA, Al-Omar MA, et al. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Adv. 2024 Jan 19;14(5):3139-3151.
  • Saxena A, Dwivedi S, Sharma P. An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research. 2025 Jan 15;59(1):13-29.
  • Wang ZQ, Hu H, Chen HX, Cheng YC, Lee KH. Antitumor agents. 124. New 4 beta-substituted aniline derivatives of 6,7-O,O-demethylene-4'-O-demethylpodophyllotoxin and related compounds as potent inhibitors of human DNA topoisomerase II. J Med Chem. 1992 Mar 6;35(5):871-7.
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  • ResearchGate. Pharmacological applications of azomethine derivatives in the therapy of different diseases. 2025 Sep 21. Available from: [Link]

  • Cichero E, Fossa P. Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chem Neurosci. 2018 Jan 17;9(1):31-40.
  • ResearchGate. Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. 2025 Aug 6. Available from: [Link]

  • ClinicalTrials.gov. Card Expert Search. Available from: [Link]

  • Journal of Cancer Science and Therapy. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. 2018 Sep 9.
  • Lv H, Wang L, Han L, et al. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules. 2023 Mar 28;28(7):3049.
  • Mini-Reviews in Medicinal Chemistry. 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. Available from: [Link]

  • Semantic Scholar. Type of the Paper (Article). 2024 Jun 28. Available from: [Link]

  • Jo S, Kim S, Lee C, et al. Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. Bioorg Med Chem Lett. 2020 Oct 15;30(20):127472.
  • MDPI. Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. 2019 Sep 23. Available from: [Link]

  • Singh H, Singh P, Singh RK. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorg Chem. 2020 Mar;96:103578.
  • Lirias. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors. 2024 Jul 23. Available from: [Link]

  • YouTube. Public Meeting on Patient Focused Drug Development for Psoriasis Part 1. 2021 Apr 14. Available from: [Link]

  • ClinicalTrials.gov. Pre-Exposure Prophylaxis Study of Lenacapavir and Emtricitabine/Tenofovir Alafenamide in Adolescent Girls and Young Women at Risk of HIV Infection. Available from: [Link]

Sources

Introduction: The Significance of the Sulfonamide Moiety in a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2,6-Dimethylmorpholine Sulfonamide

The 2,6-dimethylmorpholine framework represents a "privileged scaffold" in medicinal chemistry, a molecular structure that is capable of binding to multiple biological targets. When combined with the sulfonamide functional group (–SO₂NH₂), a cornerstone in drug design renowned for its stability and therapeutic efficacy, the resulting 2,6-dimethylmorpholine sulfonamide emerges as a compound of significant interest for drug development professionals.[1] This guide provides a comprehensive overview of the synthetic pathways to this molecule, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations.

Our exploration is logically divided into two primary stages: the construction of the 2,6-dimethylmorpholine core and its subsequent functionalization to introduce the sulfonamide group. We will delve into the mechanistic details, optimization strategies, and analytical validation required at each step, offering a field-proven perspective for researchers and scientists.

Part 1: Synthesis of the Core Scaffold: 2,6-Dimethylmorpholine

The most prevalent and industrially viable method for synthesizing 2,6-dimethylmorpholine is the acid-catalyzed cyclodehydration of diisopropanolamine (1,1'-iminobispropan-2-ol).[2][3] This reaction is valued for its high yields and the use of readily available starting materials.

Mechanism and Rationale

The reaction proceeds via the protonation of the hydroxyl groups of diisopropanolamine by a strong acid, typically sulfuric acid. This converts the hydroxyls into good leaving groups (water). An intramolecular nucleophilic substitution (SN2) reaction follows, where the nitrogen atom attacks one of the activated carbon centers, leading to the formation of the morpholine ring. The choice of concentrated sulfuric acid is critical; it serves not only as a catalyst but also as a dehydrating agent, driving the equilibrium towards the product by removing the water formed during the reaction.[4]

The stereochemistry of the final product—a mixture of cis- and trans-isomers—is influenced by reaction conditions. Higher temperatures and longer reaction times tend to favor the formation of the thermodynamically more stable cis-isomer.[2][3] For many applications, particularly in crop protection and pharmaceuticals, the cis-isomer is the preferred stereoisomer.[2]

G DIPA Diisopropanolamine ProtonatedDIPA Protonated Intermediate DIPA->ProtonatedDIPA Protonation H2SO4 H₂SO₄ (conc.) Cyclization Intramolecular SN2 Cyclization ProtonatedDIPA->Cyclization Heat (150-190°C) Water H₂O Cyclization->Water Elimination Product 2,6-Dimethylmorpholine (cis/trans mixture) Cyclization->Product

Caption: Synthesis of 2,6-dimethylmorpholine via acid-catalyzed cyclization.

Experimental Protocol: Synthesis of cis-2,6-Dimethylmorpholine

This protocol is adapted from established patent literature, optimized for a high yield of the cis-isomer.[2][3]

  • Reaction Setup: In a reactor equipped with a mechanical stirrer, a thermometer, and a distillation apparatus, simultaneously and slowly add 266 parts by weight of diisopropanolamine and 450 parts by weight of 96% concentrated sulfuric acid. The molar ratio of diisopropanolamine to sulfuric acid should be maintained between 1:1.5 and 1:3.0.[2][3]

  • Exothermic Phase: The initial mixing is highly exothermic. Allow the temperature to rise to 85–170°C without external cooling to utilize the heat of reaction.[2]

  • Cyclization and Dehydration: Heat the reaction mixture to 180°C for 3-5 hours. During this period, water will distill off, driving the reaction to completion.

  • Work-up: Cool the reaction mixture and carefully quench it by pouring it onto ice. Basify the acidic solution with a concentrated sodium hydroxide solution until the pH is strongly alkaline (pH > 12). This step neutralizes the excess sulfuric acid and liberates the free amine.

  • Extraction and Purification: Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane or diethyl ether. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Distillation: The crude product is then purified by fractional distillation to yield 2,6-dimethylmorpholine.

  • Isomer Enrichment (Optional): To increase the proportion of the cis-isomer, the product can be treated with acetic acid in a solvent like isopropyl acetate.[5] The acetate salt of the cis-isomer preferentially crystallizes, which can then be filtered and neutralized to recover the enriched cis-2,6-dimethylmorpholine.[5]

Data Summary: Influence of Reaction Conditions
Molar Ratio (DIPA:H₂SO₄)Reaction Temp. (°C)Reaction Time (h)Total Yield (%)cis-Isomer (%)trans-Isomer (%)Reference
1.0 : 1.51805968020[3]
1.0 : 2.01803948416[2][3]
1.0 : 3.01803918812[2][3]

Part 2: Formation of the Sulfonamide

The most direct method for synthesizing sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[1][6][7] For the synthesis of the parent 2,6-dimethylmorpholine sulfonamide, the key reagent is sulfamoyl chloride or a precursor that generates it in situ.

Mechanism and Rationale

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of 2,6-dimethylmorpholine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfamoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion. A base (e.g., pyridine, triethylamine) is typically added to the reaction mixture to neutralize the hydrochloric acid (HCl) generated as a byproduct, preventing the protonation of the starting amine and driving the reaction forward.

G Morpholine 2,6-Dimethylmorpholine Intermediate Tetrahedral Intermediate Morpholine->Intermediate Nucleophilic Attack SulfamoylChloride Sulfamoyl Chloride (H₂NSO₂Cl) SulfamoylChloride->Intermediate Base Base (e.g., Pyridine) Salt Base·HCl Salt Base->Salt Product 2,6-Dimethylmorpholine Sulfonamide Intermediate->Product Chloride Elimination HCl HCl HCl->Salt Neutralization

Caption: General mechanism for the synthesis of 2,6-dimethylmorpholine sulfonamide.

Experimental Protocol: Sulfonamide Synthesis

This is a representative protocol based on standard sulfonamide synthesis methodologies.[1][6]

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1.0 equivalent of 2,6-dimethylmorpholine in an anhydrous solvent such as dichloromethane or pyridine at 0°C (ice bath). Add 1.5 equivalents of a non-nucleophilic base like pyridine or triethylamine.

  • Reagent Addition: Slowly add a solution of 1.1 equivalents of sulfamoyl chloride in the same anhydrous solvent to the stirred morpholine solution. Maintain the temperature at 0°C during the addition to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl solution (to remove excess base), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Alternative Synthetic Approaches

While the direct reaction with sulfamoyl chloride is common, other strategies exist. One notable method involves the late-stage functionalization of primary sulfonamides to generate sulfonyl chlorides, which can then be reacted with amines.[8] This approach is particularly useful in complex molecule synthesis where the primary sulfonamide is already present. The reaction typically uses an activating agent, such as a pyrylium salt (Pyry-BF₄), and a chloride source like MgCl₂ under mild conditions.[8] This allows for the diversification of existing sulfonamide-containing compounds.

Safety and Handling

  • Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and a strong dehydrating agent. Handle with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Chlorosulfonic Acid/Sulfonyl Chlorides: These reagents are highly reactive and moisture-sensitive.[9] They react violently with water, releasing corrosive HCl gas. All reactions must be conducted under anhydrous conditions in a well-ventilated fume hood.[9]

  • Quenching: The quenching of strong acids and reactive chlorides is highly exothermic. Always add the reactive mixture slowly to a cooled quenching solution (e.g., ice) with vigorous stirring.

Conclusion

The synthesis of 2,6-dimethylmorpholine sulfonamide is a well-defined, two-stage process that combines established methodologies in heterocyclic and sulfonamide chemistry. The key to a successful synthesis lies in the careful control of reaction conditions during the cyclization of diisopropanolamine to maximize the yield of the desired cis-isomer, followed by a standard sulfonylation reaction under anhydrous conditions. By understanding the underlying mechanisms and adhering to robust experimental protocols, researchers can efficiently produce this valuable scaffold for applications in drug discovery and development.

References

  • Source: Google Patents (US4504363A)
  • Source: Google Patents (EP0094565B1)
  • Title: Synthesis of Morpholine Containing Sulfonamides Source: Semantic Scholar URL: [Link]

  • Title: Synthetic Routes of Sulfonamide Derivatives: A Brief Review Source: ResearchGate URL: [Link]

  • Title: Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug Source: International Journal of Advanced Research in Science, Communication and Technology (IJARSCT) URL: [Link]

  • Title: Sulfanilyl chloride, N-acetyl- Source: Organic Syntheses Procedure URL: [Link]

  • Title: Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 Source: Wiley Online Library URL: [Link]

  • Source: Google Patents (CN110950818B)

Sources

Methodological & Application

Application Note: A Robust HPLC-UV Method for the Quantification of 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document outlines a comprehensive, step-by-step guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate detection and quantification of 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline. This compound, featuring a sulfonamide and an aromatic amine moiety, is of interest in pharmaceutical development as an intermediate or potential impurity. The method detailed herein utilizes a C18 stationary phase with UV detection, providing a robust, specific, and reliable analytical procedure suitable for quality control and research environments. The narrative explains the scientific rationale behind each step, from initial parameter selection to full validation according to the International Council for Harmonisation (ICH) guidelines.

Introduction and Analyte Properties

4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline is a substituted aromatic amine containing a sulfonamide linker to a dimethylmorpholine ring. Accurate quantification of such molecules is critical in drug development for purity assessment, stability testing, and quality control of active pharmaceutical ingredients (APIs) and their intermediates. The development of a reliable analytical method requires a thorough understanding of the analyte's physicochemical properties.

Based on its structure, the following properties can be determined or predicted for 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline:

PropertyValue / PredictionSourceRationale for HPLC Method Development
Molecular Formula C₁₂H₁₈N₂O₃SPubChem[1]Defines the molecular weight for preparing standard solutions.
Monoisotopic Mass 270.1038 DaPubChem[1]Useful for mass spectrometry confirmation if needed.
Predicted XlogP 0.9PubChem[1]Indicates moderate polarity, making it an ideal candidate for reversed-phase chromatography where it can interact with a nonpolar stationary phase.[2]
Key Functional Groups Primary Aromatic Amine, Sulfonamide, MorpholineInferred from structureThe aromatic aniline group provides a strong chromophore for UV detection. The basic amine group's ionization can be controlled by mobile phase pH to optimize retention and peak shape.

Given the analyte's moderate hydrophobicity and the presence of a strong UV-absorbing chromophore, a reversed-phase HPLC method with UV detection is the logical and most efficient analytical approach.[3]

Part I: Method Development Strategy

The goal of method development is to achieve a specific, robust, and efficient separation. Our strategy follows a systematic approach, beginning with initial screening and progressing to fine-tuning of chromatographic parameters. This process is guided by the principles outlined in ICH Q14 guidelines.[4][5]

Initial Screening and Parameter Selection
  • Column Selection: A C18 column is the workhorse of reversed-phase chromatography and serves as the ideal starting point.[2] Its nonpolar stationary phase will interact with the hydrophobic regions of the analyte. A standard dimension (e.g., 150 mm x 4.6 mm, 5 µm particle size) provides a good balance of efficiency and backpressure.

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile (ACN) is often preferred over methanol for its lower viscosity (leading to lower backpressure) and better UV transparency. We will start with ACN.

    • Aqueous Phase: A buffered aqueous phase is crucial. The primary aromatic amine has a pKa analogous to aniline (~4.6). To ensure consistent protonation and avoid peak tailing, the mobile phase pH should be controlled at least 2 pH units away from the analyte's pKa. A buffer at pH ~2.5-3.0 (e.g., phosphate or formate buffer) will ensure the amine is fully protonated (as anilinium ion), promoting good peak shape.

  • Detector Wavelength Selection: The aniline moiety is expected to have a strong absorbance maximum (λ-max) in the UV region. To determine the optimal wavelength for sensitivity, a UV scan of the analyte in the mobile phase should be performed using a photodiode array (PDA) detector. A starting wavelength of 254 nm is a common default, but the empirical λ-max should be used for the final method.

  • Initial Gradient Run: A broad gradient run (e.g., 5% to 95% ACN over 20 minutes) is performed first. This "scouting" run helps to determine the approximate organic solvent concentration required to elute the analyte and to confirm the absence of interfering peaks from the diluent or impurities.

Optimization of Chromatographic Conditions

Based on the initial scouting run, the method is optimized to achieve a symmetric peak with a reasonable retention time (typically 3-10 minutes) and adequate resolution from any other components.

  • Isocratic vs. Gradient Elution: If the scouting run shows a clean separation, an isocratic method can be developed by setting the mobile phase composition to the ACN percentage that eluted the peak at the desired retention time. Isocratic methods are simpler, more robust, and offer better reproducibility.

  • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. This can be adjusted to optimize run time versus backpressure.

  • Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is critical for reproducible retention times. Increasing the temperature can reduce viscosity and sometimes improve peak shape, but may also affect column longevity.

System Suitability Testing (SST)

Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This involves injecting the standard solution multiple times (e.g., n=5) and evaluating key parameters.

SST ParameterAcceptance Criteria (Typical)Purpose
Tailing Factor (T) T ≤ 2.0Measures peak symmetry.
Theoretical Plates (N) N > 2000Measures column efficiency.
Relative Standard Deviation (%RSD) of Peak Area %RSD ≤ 2.0%Measures injection precision.

Part II: Detailed Experimental Protocol

This protocol describes the finalized, optimized method for the analysis of 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline.

Materials and Reagents
  • 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline analytical standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (KH₂PO₄) (Reagent grade)

  • Phosphoric acid (o-Phosphoric acid, 85%)

  • Water (HPLC or Milli-Q grade)

Instrumentation
  • HPLC system with a binary or quaternary pump, degasser, autosampler, column thermostat, and PDA or variable wavelength UV detector.

  • Analytical balance (4-decimal place)

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes (Class A)

  • Syringe filters (0.45 µm, PTFE or nylon)

Preparation of Solutions
  • Mobile Phase (20mM Phosphate Buffer pH 3.0 : Acetonitrile = 70:30 v/v):

    • Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.

    • Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid.

    • Filter the buffer through a 0.45 µm filter.

    • Prepare the final mobile phase by mixing 700 mL of the buffer with 300 mL of acetonitrile. Degas the mixture by sonication or online degasser before use.

  • Diluent (Water:Acetonitrile = 50:50 v/v):

    • Mix equal volumes of HPLC grade water and acetonitrile.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL):

    • Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the diluent.

Chromatographic Conditions
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase 20mM Phosphate Buffer pH 3.0 : ACN (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm (or empirically determined λ-max)
Run Time 10 minutes
Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform five replicate injections of the Working Standard Solution (100 µg/mL) to check for system suitability.

  • Prepare sample solutions by accurately weighing the material, dissolving it in the diluent to a target concentration of 100 µg/mL, and filtering through a 0.45 µm syringe filter.

  • Inject the sample solutions for analysis.

  • Quantify the analyte by comparing the peak area of the sample to the average peak area of the working standard.

Part III: Method Validation Protocol (ICH Q2(R1))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6][7] The following protocols describe how to validate the developed HPLC method.

Method_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_report Finalization Prep Prepare Standard and Sample Stocks Specificity Specificity / Selectivity Prep->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Compile Validation Report Robustness->Report FinalMethod Finalized Analytical Method Report->FinalMethod HPLC_Analysis_Protocol start Start prep_solutions Prepare Mobile Phase, Diluent, and Standards start->prep_solutions equilibrate Equilibrate HPLC System prep_solutions->equilibrate sst Perform System Suitability Test (SST) (n=5 injections) equilibrate->sst sst_check SST Passes? sst->sst_check troubleshoot Troubleshoot System sst_check->troubleshoot No prep_sample Prepare and Filter Sample Solution sst_check->prep_sample Yes troubleshoot->equilibrate inject_sample Inject Sample(s) prep_sample->inject_sample process_data Integrate Peaks and Quantify Analyte inject_sample->process_data end End process_data->end

Sources

Application Note: Diazotization and Coupling of 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocols for the diazotization of 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]aniline and its subsequent application in azo coupling reactions. This specific aniline derivative features a sulfonamide group incorporated into a 2,6-dimethylmorpholine ring, imparting distinct lipophilicity and steric characteristics compared to standard sulfanilamide. The guide covers solubility management, precise pH control for phenolic vs. amine coupling, and critical quenching steps to ensure high-purity azo dye synthesis.

Chemical Profile & Reactivity

Target Molecule: 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline CAS Registry Number: (Generic reference to sulfonamide class) Key Structural Features:

  • Primary Amine (

    
    ):  The site of diazotization.[1][2]
    
  • Sulfonyl Group (

    
    ):  Strong electron-withdrawing group (EWG). It deactivates the aniline ring slightly, requiring stronger acidic conditions for initial dissolution but stabilizing the resulting diazonium salt against thermal decomposition.
    
  • 2,6-Dimethylmorpholine Ring: A lipophilic, steric moiety. Unlike primary sulfonamides (

    
    ), this tertiary sulfonamide nitrogen lacks an acidic proton, rendering the molecule insoluble in aqueous base .
    
Reaction Workflow Visualization

G Start Start: Sulfonyl Aniline Acid Acid Dissolution (HCl + Co-solvent) Start->Acid Solubilization Diazo Diazotization (NaNO2, <5°C) Acid->Diazo + NaNO2 (aq) Quench Quenching (Sulfamic Acid) Diazo->Quench Remove excess HNO2 Couple_OH Coupling (Phenols) pH 9-10 Quench->Couple_OH Route A Couple_NH Coupling (Amines) pH 4-7 Quench->Couple_NH Route B Purify Purification (Filtration/Recryst) Couple_OH->Purify Couple_NH->Purify

Figure 1: Operational workflow for the synthesis of azo dyes from sulfonamide derivatives.

Protocol A: Diazotization

Objective: Convert the primary amine into a reactive diazonium salt (


).[1]
Challenge:  The lipophilic morpholine tail reduces water solubility. Standard aqueous HCl methods may fail, requiring an organic co-solvent.
Reagents
  • 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline (10 mmol)

  • Hydrochloric Acid (HCl), 37% (conc.)

  • Acetic Acid (Glacial) – Crucial for solubility

  • Sodium Nitrite (

    
    ), 4M aqueous solution
    
  • Sulfamic Acid (solid)

  • Ice/Water bath

Step-by-Step Procedure
  • Dissolution: In a 100 mL beaker, suspend 10 mmol of the aniline in 15 mL of glacial acetic acid . Stir gently.

    • Note: If the solid does not dissolve, warm gently to 40°C.

  • Acidification: Add 5 mL of concentrated HCl (approx. 60 mmol, excess) to the mixture. The solution may heat up; this helps dissolution.

  • Cooling: Place the beaker in an ice/salt bath. Cool the internal temperature to 0–5°C .

    • Precipitation Alert: The amine hydrochloride salt may precipitate as a fine suspension upon cooling. This is normal and desirable for reactivity (fine particles react faster than chunks).

  • Nitrosation: Add the 4M

    
     solution (2.6 mL, 1.05 equiv) dropwise  via a syringe or addition funnel.
    
    • Rate Control: Maintain internal temperature below 5°C.[1]

    • Observation: The suspension should clear significantly as the soluble diazonium salt forms.

  • Validation (Starch-Iodide Test): 5 minutes after addition, spot a drop of the reaction mixture onto starch-iodide paper.

    • Result: Instant blue/black color indicates excess nitrous acid (required to drive reaction to completion).

    • If no color: Add aliquots of 0.2 mL

      
       until the test is positive.
      
  • Quenching (Critical): Add solid sulfamic acid (~100 mg) in small portions until the starch-iodide test is negative (no color change).

    • Mechanism:[2][3][4][5][6][7]

      
       [1].
      
    • Why: Excess nitrous acid will nitrosate your coupling agent (side reaction) and destabilize the final dye.

Protocol B: Coupling Reactions

The choice of pH is dictated by the ionization state of the coupling partner (nucleophile).

Option 1: Coupling with Phenols (e.g., 2-Naphthol)

Mechanism: The active nucleophile is the phenoxide ion (


).
Target pH:  9.0 – 10.0
  • Preparation of Coupler: Dissolve 10 mmol of 2-naphthol in 20 mL of 10% NaOH (aq). Cool to 0-5°C.[1][2]

  • Coupling: Slowly pour the cold diazonium solution (from Protocol A) into the coupler solution with vigorous stirring.

    • Note: Never add the alkaline coupler to the acid diazo; the diazonium salt decomposes in high local base concentrations. Always add Acid to Base for phenolic coupling.

  • pH Maintenance: Periodically check pH. If it drops below 8, add saturated

    
     solution.
    
  • Completion: Stir for 30-60 minutes. The mixture will become a thick, colored paste (precipitate).

Option 2: Coupling with Aromatic Amines (e.g., N,N-Dimethylaniline)

Mechanism: The active nucleophile is the free amine . Protonation (


) deactivates the ring.[4]
Target pH:  4.0 – 6.0 (Acetate Buffer)
  • Preparation of Coupler: Dissolve 10 mmol of the amine in 10 mL glacial acetic acid or dilute HCl.

  • Buffering: Add Sodium Acetate (solid or solution) to the diazonium solution until pH reaches ~4-5.

  • Coupling: Add the coupler solution to the buffered diazonium solution.

  • Reaction: Stir at 0-10°C for 1-2 hours.

Mechanistic Insight

The sulfonamide group at the para position enhances the electrophilicity of the diazonium cation, making it a robust partner for coupling. However, the morpholine ring adds steric bulk, potentially slowing down coupling if the nucleophile is also sterically hindered.

Mechanism Step1 Diazonium Cation (Electrophile) [Ar-N≡N]+ Step2 Nucleophilic Attack (Phenoxide or Amine) Step1->Step2 Attraction Step3 Sigma Complex (Intermediate) Step2->Step3 Bond Formation Step4 Azo Dye Ar-N=N-Ar' Step3->Step4 Deprotonation (Base assisted)

Figure 2: Electrophilic Aromatic Substitution mechanism for azo coupling.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Diazonium decomposition (Temp > 5°C)Maintain strict temperature control (0-5°C).
Tarry/Oily Product Coupling pH incorrectUse pH meter. Phenols: pH > 9.[8] Amines: pH 4-6.
Incomplete Dissolution Lipophilicity of morpholine ringIncrease Acetic Acid ratio; ensure fine suspension before nitrite addition.
Gas Evolution during Coupling Unquenched Nitrous AcidEnsure Sulfamic Acid quench is complete (Starch-Iodide check).

Safety Information

  • Diazonium Salts: Potentially explosive if dried.[1] Always keep in solution and process immediately.

  • Sodium Nitrite: Toxic oxidizer. Avoid contact with skin.

  • Acids/Bases: Wear appropriate PPE (gloves, goggles, lab coat).

References

  • Organic Letters. (2023). Diazotization-Enabled Deaminative Late-Stage Functionalization of Primary Sulfonamides.[9] ACS Publications.[5][9] Retrieved from [Link]

  • JoVE Science Education. (2023). Aryldiazonium Salts to Azo Dyes: Diazo Coupling Mechanism and Protocols. Retrieved from [Link]

  • Allen Institute. (n.d.). pH Dependence of Phenol Coupling Reactions.[8] Retrieved from [Link]

Sources

Application and Protocol for the Preparation of Sulfonamide Libraries Utilizing 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the strategic use of 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]aniline as a versatile building block for the synthesis of diverse sulfonamide libraries. Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities.[1][2] The incorporation of the 2,6-dimethylmorpholine moiety offers a valuable tool to modulate physicochemical properties, potentially enhancing drug-like characteristics. This document provides a robust, two-stage protocol: first, the synthesis of the core aniline building block, and second, a detailed methodology for its application in parallel library generation. We delve into the causality behind experimental choices, provide self-validating protocols, and include data interpretation guidelines for researchers in drug discovery and development.

Introduction: The Enduring Importance of Sulfonamide Scaffolds

The sulfonamide functional group (R-SO₂NR'R'') is a privileged scaffold in drug discovery, forming the basis of numerous antibacterial, anti-inflammatory, diuretic, and anticancer agents.[3][4][5][6] The ability of the sulfonamide to act as a bioisostere for carboxylic acids, coupled with its unique hydrogen bonding capabilities, has cemented its role in modern medicinal chemistry.[3][5] The generation of compound libraries around a core sulfonamide structure allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles.

The choice of substituents on the sulfonamide nitrogen and the aromatic ring is critical in defining the biological activity. The subject of this guide, 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]aniline, provides a pre-functionalized aromatic core where the aniline nitrogen serves as a key diversification point.

Rationale for the 2,6-Dimethylmorpholine Moiety

The inclusion of a morpholine ring in drug candidates is a well-established strategy to improve pharmacological properties. Morpholine is known to enhance aqueous solubility and can act as a hydrogen bond acceptor, influencing interactions with biological targets.[6] The specific use of cis-2,6-dimethylmorpholine can offer additional advantages:

  • Metabolic Stability: The methyl groups can sterically hinder metabolically labile positions, potentially increasing the compound's half-life.

  • Conformational Constraint: The dimethyl substitution imparts a degree of conformational rigidity, which can be advantageous for specific receptor binding.

  • Vectorial Exit Point: The morpholine unit can provide a favorable exit vector from a binding pocket, allowing for further derivatization to explore additional interactions.

This application note provides the necessary protocols to leverage these features through the synthesis and derivatization of 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]aniline.

Synthesis of the Core Building Block: 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline

The synthesis of the title compound is a two-step process starting from the readily available acetanilide. The strategy involves the protection of the aniline nitrogen as an acetamide to prevent unwanted side reactions during the initial sulfonyl chloride formation.

Diagram 1: Synthesis of the Core Building Block

graph Synthesis_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Acetanilide [label="Acetanilide"]; PASC [label="p-Acetamidobenzenesulfonyl\nChloride"]; Protected_Intermediate [label="N-(4-((2,6-dimethylmorpholin-4-yl)sulfonyl)phenyl)acetamide"]; Final_Product [label="4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline"];

Acetanilide -> PASC [label=" 1. Chlorosulfonic Acid\n (ClSO3H)"]; PASC -> Protected_Intermediate [label=" 2. cis-2,6-Dimethylmorpholine,\n Pyridine"]; Protected_Intermediate -> Final_Product [label=" 3. Aq. HCl,\n Reflux"]; }

Materials and Reagents
Reagent/MaterialGradeSupplier
AcetanilideReagentSigma-Aldrich
Chlorosulfonic AcidReagentPlus®, ≥99%Sigma-Aldrich
cis-2,6-Dimethylmorpholine97%Sigma-Aldrich
PyridineAnhydrous, 99.8%Sigma-Aldrich
Hydrochloric AcidACS Reagent, 37%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS Reagent, ≥99.5%Sigma-Aldrich
HexanesACS Reagent, ≥98.5%Sigma-Aldrich
Sodium BicarbonateACS Reagent, ≥99.7%Sigma-Aldrich
Anhydrous Sodium SulfateACS ReagentSigma-Aldrich
Protocol: Step-by-Step Synthesis

Step 1: Synthesis of p-Acetamidobenzenesulfonyl Chloride

  • In a fume hood, carefully add acetanilide (10.0 g, 74.0 mmol) in portions to an ice-cooled, stirred flask containing chlorosulfonic acid (30 mL, 450 mmol). Caution: This reaction is highly exothermic and releases HCl gas.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to 60-70 °C for 2 hours to ensure complete reaction.

  • Cool the mixture to room temperature and pour it slowly and carefully onto crushed ice (approx. 200 g) with vigorous stirring.

  • The white precipitate of p-acetamidobenzenesulfonyl chloride is collected by vacuum filtration and washed with cold water until the filtrate is neutral.

  • Dry the product under vacuum. The crude product is typically used in the next step without further purification.

Step 2: Synthesis of N-(4-((2,6-dimethylmorpholin-4-yl)sulfonyl)phenyl)acetamide

  • Dissolve the crude p-acetamidobenzenesulfonyl chloride (from Step 1) in anhydrous DCM (100 mL).

  • To this solution, add pyridine (12.0 mL, 148 mmol) followed by a solution of cis-2,6-dimethylmorpholine (9.4 g, 81.4 mmol) in anhydrous DCM (20 mL) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC (e.g., 50% EtOAc in hexanes).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash chromatography (silica gel, gradient elution with EtOAc in hexanes) to obtain the pure protected intermediate.

Step 3: Deprotection to 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline

  • Suspend the purified N-(4-((2,6-dimethylmorpholin-4-yl)sulfonyl)phenyl)acetamide (from Step 2) in a mixture of ethanol (50 mL) and concentrated HCl (25 mL).

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting solid can be recrystallized (e.g., from ethanol/water) to yield pure 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]aniline.

Parallel Library Synthesis Protocol

This section outlines a general procedure for the parallel synthesis of a sulfonamide library by reacting the core aniline building block with a diverse set of sulfonyl chlorides. This protocol is amenable to execution in a 96-well plate format for high-throughput synthesis.

Diagram 2: Parallel Library Synthesis Workflow

Library_Synthesis cluster_0 Plate Preparation cluster_1 Reagent Addition cluster_2 Reaction & Workup cluster_3 Analysis Aniline Dispense Stock Solution of 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline to each well Sulfonyl_Chlorides Add diverse Sulfonyl Chlorides (R-SO2Cl) from stock solutions (one per well) Aniline->Sulfonyl_Chlorides Base Add Base (e.g., Pyridine or DIEA) React Seal plate and react (e.g., room temp, 16h) Base->React Workup Aqueous Workup or Solid-Phase Extraction (SPE) React->Workup Analysis LC-MS and/or UPLC analysis of each well for purity and product confirmation Workup->Analysis

General Reaction Scheme

The core reaction involves the nucleophilic attack of the aniline nitrogen onto the electrophilic sulfur of a sulfonyl chloride, typically in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

(A generic image placeholder for the chemical reaction)

Materials and Equipment
  • 96-well reaction blocks (e.g., polypropylene)

  • Automated liquid handler (optional, for high-throughput)

  • Multi-channel pipette

  • Plate shaker/orbital mixer

  • Plate sealer

  • Centrifugal evaporator

  • LC-MS or UPLC system for analysis

Representative Protocol for Library Generation
  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]aniline in a suitable anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran).

    • Prepare 0.22 M stock solutions of a diverse set of sulfonyl chlorides in the same solvent in a 96-well plate format.

    • Prepare a 0.5 M stock solution of a non-nucleophilic base such as pyridine or N,N-diisopropylethylamine (DIEA) in the same solvent.

  • Reaction Setup (per well):

    • To each well of a 96-well reaction block, add 200 µL (0.04 mmol) of the 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]aniline stock solution.

    • Add 200 µL (0.044 mmol, 1.1 equivalents) of the appropriate sulfonyl chloride stock solution to each well.

    • Add 160 µL (0.08 mmol, 2.0 equivalents) of the base stock solution to each well.

  • Reaction and Work-up:

    • Seal the reaction block securely.

    • Place the block on a plate shaker and agitate at room temperature for 16-24 hours.

    • After the reaction is complete, unseal the plate. The work-up can be performed in several ways:

      • Liquid-Liquid Extraction: Add an organic solvent immiscible with water (e.g., ethyl acetate) and perform sequential washes with dilute acid, base, and brine. This is more suitable for smaller libraries.

      • Solid-Phase Extraction (SPE): For larger libraries, pass the reaction mixture through a silica or reverse-phase SPE cartridge to remove excess reagents and byproducts.

    • Concentrate the purified samples in a centrifugal evaporator.

Reactant Scope (Example Table)
EntrySulfonyl Chloride (R-SO₂Cl)Expected Product
1Benzenesulfonyl chlorideN-(phenylsulfonyl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]aniline
24-Toluenesulfonyl chlorideN-(tosyl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]aniline
34-Nitrobenzenesulfonyl chlorideN-(4-nitrophenylsulfonyl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]aniline
4Thiophene-2-sulfonyl chlorideN-(thiophen-2-ylsulfonyl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]aniline
5Methanesulfonyl chlorideN-(methylsulfonyl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]aniline

Characterization and Data Analysis

The primary method for analyzing the crude and purified library members is Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purity Assessment: The UV chromatogram from the LC-MS provides a rapid assessment of the purity of each library member. The peak area of the desired product relative to the total peak area gives a percentage purity.

  • Identity Confirmation: The mass spectrum confirms the identity of the product by matching the observed molecular ion (e.g., [M+H]⁺) with the calculated exact mass.

Diagram 3: Data Analysis Workflow

Data_Analysis Start Crude Product from 96-Well Plate LCMS Inject into LC-MS Start->LCMS UV_Trace UV Chromatogram LCMS->UV_Trace Mass_Spec Mass Spectrum LCMS->Mass_Spec Purity Calculate % Purity from UV Peak Area UV_Trace->Purity Identity Confirm Identity via [M+H]+ Match Mass_Spec->Identity Decision Purity & Identity Confirmed? Purity->Decision Identity->Decision Archive Archive Sample for Biological Screening Decision->Archive Yes Purify Purify via Preparative HPLC Decision->Purify No

Troubleshooting and Key Considerations

  • Low Conversion: If reactions do not go to completion, gentle heating (e.g., 40 °C) can be applied. Ensure all reagents and solvents are anhydrous, as water will hydrolyze the sulfonyl chloride.

  • Difficult Purification: Some sulfonamides can be challenging to purify by chromatography. Using a different work-up procedure, such as a basic wash to remove unreacted sulfonyl chloride (as the sulfonic acid), may be beneficial.

  • Reactivity of Sulfonyl Chlorides: Electron-withdrawing groups on the sulfonyl chloride will increase its reactivity, while electron-donating groups will decrease it. Reaction times may need to be adjusted accordingly.

Conclusion

The protocols outlined in this application note provide a robust and versatile platform for the synthesis of novel sulfonamide libraries based on the 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]aniline core. This building block introduces a desirable structural motif for modulating the physicochemical and pharmacokinetic properties of lead compounds. By following these detailed procedures, researchers can efficiently generate diverse libraries for screening in various drug discovery programs, accelerating the identification of new therapeutic agents.

References

  • Sulfonamide (medicine) - Wikipedia. [Link]

  • Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors - MDPI. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

  • Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

  • Synthesis of 4-Acetamidobenzenesulfonyl chloride - PrepChem.com. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. [Link]

  • MULTISTEP SYNTHESIS PROTECTING GROUPS. [Link]

  • Sulfa Antibiotics - Synthesis of Sulfanilamide INTORODUCTION. [Link]

  • Synthesis of New Sulfonamide Derivatives-Phenyl. [Link]

  • Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. [Link]

  • The parallel and combinatorial synthesis and screening in drug discovery - Aapptec Peptides. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Request PDF - ResearchGate. [Link]

  • 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]aniline - PubChemLite. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. [Link]

  • CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google P
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

Sources

In vitro assay preparation using 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Assay Preparation & Utilization of 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline

Abstract

4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline (CAS 1228691-16-0) is a functionalized sulfonamide scaffold characterized by a reactive primary aniline coupled to a sterically hindered sulfonyl-morpholine moiety. While often utilized as a fragment in Fragment-Based Drug Discovery (FBDD) or a building block for kinase and carbonic anhydrase inhibitors, it possesses intrinsic physicochemical properties that require specific handling protocols. This application note details the standardized workflow for solubilization, storage, and deployment of this compound in cell viability and enzymatic inhibition assays, ensuring high reproducibility and data integrity.

Chemical Identity & Physicochemical Profile

Understanding the molecular behavior of the compound is the prerequisite for any successful assay. The sulfonyl-morpholine group acts as a solubilizing, non-ionizable polar tail, while the aniline serves as the primary hydrogen bond donor/acceptor or synthetic handle.

PropertySpecification
IUPAC Name 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]aniline
CAS Number 1228691-16-0
Molecular Formula C₁₂H₁₈N₂O₃S
Molecular Weight 270.35 g/mol
Physical State Off-white to pale yellow crystalline powder
Predicted LogP ~0.9 - 1.2 (Moderate lipophilicity)
pKa (Aniline) ~3.5 - 4.0 (Weak base)
Solubility DMSO (>50 mM), DMF (>50 mM), Ethanol (Moderate), Water (Low/Insoluble)

Critical Stereochemical Note: The 2,6-dimethylmorpholine ring exists as cis and trans isomers. Commercial preparations are often mixtures. For high-precision Structure-Activity Relationship (SAR) studies, verify the isomeric ratio via ¹H-NMR, as the spatial orientation of the methyl groups can impact enzyme active site fitting [1].

Stock Solution Preparation Protocol

The primary cause of assay variability for sulfonamide derivatives is precipitation upon aqueous dilution. The following "Self-Validating" stock preparation protocol minimizes compound crashing.

Reagents Required:
  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Cell Culture Grade).

  • Vessel: Amber glass vials (to prevent photodegradation of the aniline).

Step-by-Step Workflow:
  • Mass Verification: Weigh approximately 2.7 mg of powder into a tared amber vial.

    • Calculation: To achieve a 10 mM stock:

      
      
      
      
      
  • Solubilization: Add the calculated volume of DMSO. Vortex vigorously for 30 seconds.

    • QC Check: Inspect against a light source. The solution must be perfectly clear. If turbidity persists, sonicate for 5 minutes at room temperature.

  • Aliquot & Storage: Divide into 50 µL aliquots in PCR tubes or cryovials.

    • Storage: -20°C (Stable for 6 months) or -80°C (Stable for 12 months).

    • Freeze-Thaw: Avoid >3 freeze-thaw cycles.

Visual Workflow: Stock Preparation

StockPrep Powder Compound Powder (Weigh ~2.7 mg) DMSO Add Anhydrous DMSO (Calc. for 10 mM) Powder->DMSO Vortex Vortex & Sonicate (Clear Solution Check) DMSO->Vortex Aliquot Aliquot (50 µL) Minimizes Freeze-Thaw Vortex->Aliquot Store Store at -20°C (Amber Vials) Aliquot->Store

Caption: Optimized workflow for generating stable stock solutions, prioritizing solubility and preventing degradation.

Application I: Cell Viability Screening (Antitumor/Cytotoxicity)

This compound is frequently screened against hepatocellular carcinoma (HepG2) or bacterial strains as a sulfonamide scaffold [2]. The following protocol uses an MTT readout.

Experimental Logic:

The aniline moiety allows the molecule to mimic metabolic intermediates (like PABA in bacteria) or interact with kinase ATP-binding pockets in mammalian cells. We assess the IC₅₀ to determine potency.

Protocol:
  • Cell Seeding:

    • Seed HepG2 or HeLa cells at 5,000 cells/well in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Compound Dilution (The "Intermediate Plate" Method):

    • Never add 100% DMSO stock directly to cells.

    • Prepare a 200x dilution series in pure DMSO (e.g., 10 mM

      
       1 mM 
      
      
      
      0.1 mM).
    • Dilute these 1:100 into pre-warmed culture media (Intermediate Plate). Final DMSO is 1%.

    • Transfer from Intermediate Plate to Cell Plate (1:2 dilution). Final DMSO on cells = 0.5% .

  • Incubation:

    • Treat cells for 48 or 72 hours.

  • Readout (MTT):

    • Add MTT reagent (0.5 mg/mL final). Incubate 3-4 hours.

    • Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570 nm.

Data Analysis:

Normalize data to Vehicle Control (0.5% DMSO) as 100% viability. Fit data to a non-linear regression model (Log(inhibitor) vs. response) to calculate IC₅₀.

Application II: Enzymatic Inhibition Assay (Kinase/Metabolic)

Sulfonyl-anilines are privileged structures in kinase inhibition (targeting PI3K or similar) [3]. This protocol outlines the preparation for a generic fluorescence-based kinase assay (e.g., ADP-Glo or FRET).

Critical Consideration: The "Aniline" Reactivity

Unlike simple inhibitors, the free aniline (-NH₂) can oxidize or react with electrophiles in assay buffers. Avoid buffers containing aldehydes or reactive ketones.

Assay Setup:
ComponentConcentrationPurpose
Buffer 50 mM HEPES (pH 7.5)Maintains physiological pH. Avoid Tris if possible (amine competition).
MgCl₂ 10 mMEssential cofactor for kinases.
DTT 1 mMPrevents oxidation of the kinase (and the aniline).
Surfactant 0.01% Triton X-100Prevents compound aggregation (critical for lipophilic sulfonamides).
Compound Serial Dilution (0.1 nM - 10 µM)Test range.
Protocol:
  • Enzyme Pre-incubation: Incubate the Kinase (e.g., PI3Kα) with the compound for 15 minutes before adding ATP. This allows the sulfonamide scaffold to orient within the active site.

  • Reaction Initiation: Add ATP and Substrate.

  • Detection: Stop reaction at T=60 min and read fluorescence.

Synthetic Utility: Derivatization

If the compound is inactive in screening, it is likely a "fragment" requiring elaboration. The aniline amine is the conjugation point.

  • Urea Synthesis: React with isocyanates to form sulfonyl-phenyl-ureas (common in kinase inhibitors like Sorafenib).

  • Amide Coupling: React with carboxylic acids using HATU/DIPEA to extend the scaffold.

Visual Logic: Assay & Derivatization Pathways

AssayLogic cluster_Direct Direct Screening cluster_Synth Synthetic Elaboration Compound 4-[(2,6-Dimethylmorpholin-4-yl) sulfonyl]aniline CellAssay Cell Viability (MTT) Target: Cytotoxicity Compound->CellAssay Dissolve in DMSO EnzAssay Enzyme Inhibition Target: Kinase/DHPS Compound->EnzAssay Pre-incubate Deriv Derivatization (Urea/Amide formation) Compound->Deriv Coupling Reagents Library Compound Library (SAR Expansion) Deriv->Library Library->CellAssay Iterative Testing

Caption: Decision matrix for utilizing the compound as a direct probe versus a synthetic building block.

Troubleshooting & Quality Control

IssueProbable CauseSolution
Precipitation in Media Concentration too high (>100 µM) or rapid addition.Use the "Intermediate Plate" dilution method. Ensure <0.5% DMSO final.
Variable IC₅₀ Data Oxidation of aniline.Add 1 mM DTT to assay buffer. Use fresh stock.
Low Potency Compound is a "fragment" (low affinity).This is expected. Use as a starting point for derivatization or test at higher concentrations (up to 100 µM).
NMR Complexity Cis/Trans isomerism of morpholine.This is normal. Report as a mixture or separate via chiral HPLC if stereospecificity is required.

References

  • Stereochemistry in Morpholine Derivatives: Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 4388857. URL:[Link]

  • Sulfonamide Biological Activity & Screening: Source: Bisharat et al.[1] "The Evolving Role of Sulfonamides in Medicine and Drug Development." Advanced Journal of Chemistry, 2025.[1] URL:[Link]

  • Morpholine-Sulfonyl Scaffolds in Kinase Inhibition: Source: He et al. "Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines... as novel PI3 kinase p110alpha inhibitors." Bioorganic & Medicinal Chemistry, 2006. URL:[Link]

Sources

Troubleshooting & Optimization

Removing impurities from 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline crude product

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline

Case ID: #PUR-DMA-SULF-001 Status: Active Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary

This guide addresses the purification of 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline , a critical intermediate often used in the synthesis of PI3K inhibitors (e.g., Pictilisib analogs).[1] The crude product typically contains unreacted 2,6-dimethylmorpholine, sulfonyl chloride hydrolysis products, and potential regioisomers (cis/trans).[1][2]

Our approach utilizes a chemically self-validating Acid-Base Extraction protocol as the primary purification vector, followed by a polishing recrystallization.[1][2] This method exploits the basicity of the aniline nitrogen (


) versus the neutrality of the sulfonamide linkage.[2]

Part 1: Impurity Profiling & Diagnostics

Before initiating purification, identify the likely contaminants based on your synthesis route (typically reduction of the corresponding nitro-compound or deprotection of an acetamide).[2]

Impurity ClassLikely IdentityChemical BehaviorRemoval Strategy
Starting Material 2,6-DimethylmorpholineSecondary Amine (Basic)Remains in aqueous phase during final extraction or removed via high-vac drying (volatile).[1][2]
Starting Material Sulfanilyl source (e.g., N-acetylsulfanilyl chloride)Acidic (hydrolyzed) or NeutralRemoved during the initial organic wash of the acidic aqueous phase.[2]
By-Product Bis-sulfonamidesNeutral / Non-basicInsoluble in dilute acid; removed in organic wash.[1][2]
Isomers trans-2,6-dimethylmorpholine derivativeStereoisomerDifficult to separate post-synthesis.[1][2] Control at starting material stage is critical.
Inorganic Iron/Tin salts (if reduction used)Lewis AcidsChelation/Filtration through Celite; Acid wash removes bulk metals.[1][2]
Color Bodies Azobenzenes / Oxidation productsNeutralCarbon treatment or recrystallization.[1][2]

Part 2: The "Gold Standard" Purification Protocol

Workflow Logic: The Self-Validating Acid-Base Extraction

This protocol is "self-validating" because the phase migration of your product confirms its chemical identity (amine functionality) at each step.[2] If the product does not migrate as predicted, the synthesis failed or the pH is incorrect.

Reagents Required:

  • Hydrochloric Acid (1M and 6M)[1][2]

  • Sodium Hydroxide (2M) or Ammonium Hydroxide[1][2]

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[1][2]

  • Brine (Saturated NaCl)[1][2]

  • Activated Charcoal (Optional)[1][2]

Step-by-Step Procedure:

  • Dissolution (The Acid Test):

    • Dissolve the crude solid in EtOAc (approx. 10-15 mL per gram).

    • Validation Point: If the solid does not dissolve, it may be inorganic salts or bis-sulfonamides.[2] Filter off insolubles.

  • Protonation & Extraction (Targeting the Aniline):

    • Transfer the organic layer to a separatory funnel.[2][3]

    • Extract with 1M HCl (

      
       volumes).
      
    • Mechanism:[1][4][5][6] The aniline nitrogen protonates (

      
      ), becoming water-soluble.[1][2] The sulfonamide nitrogen remains neutral.[2]
      
    • Critical Separation: Keep the AQUEOUS layer (contains product).[2] Keep the ORGANIC layer for TLC analysis (contains non-basic impurities); discard only after validation.[2]

  • The Organic Wash (Removing Neutrals):

    • Wash the combined acidic aqueous layers with fresh EtOAc (

      
      ).[2]
      
    • Purpose: Removes trapped neutral organic impurities (unreacted starting materials, bis-sulfonamides).[1][2]

  • Basification (Precipitation/Recovery):

    • Cool the acidic aqueous solution in an ice bath (exothermic reaction).[2]

    • Slowly add 2M NaOH or

      
        until pH > 10.[1][2]
      
    • Validation Point: The solution should become cloudy as the free aniline regenerates and precipitates or oils out.

    • Note: If no precipitate forms, the product concentration may be too low, or the synthesis failed.

  • Final Extraction:

    • Extract the basic aqueous mixture with EtOAc (

      
      ).[2]
      
    • Wash combined organics with Brine , dry over

      
       , and concentrate[1][2]
      
    • Result: High-purity free base.[1][2]

Visual Workflow (DOT Diagram)

AcidBaseWorkup cluster_legend Legend Crude Crude Mixture (Dissolved in EtOAc) AcidExt Extract with 1M HCl Crude->AcidExt Sep1 Phase Separation AcidExt->Sep1 OrgLayer1 Organic Layer (Neutrals/Acids) DISCARD Sep1->OrgLayer1 Top Layer AqLayer1 Aqueous Layer (Protonated Product) Sep1->AqLayer1 Bottom Layer Wash Wash with fresh EtOAc AqLayer1->Wash Basify Basify with NaOH to pH > 10 Wash->Basify Precip Product Precipitates/Oils Basify->Precip FinalExt Extract into EtOAc Dry & Concentrate Precip->FinalExt Pure Purified Product (Free Base) FinalExt->Pure key Blue: Process Step | Green: Product Path | Red: Waste Path

Caption: Logical flow of the acid-base extraction targeting the basic aniline functionality.

Part 3: Polishing via Recrystallization

If the acid-base extraction yields a colored solid or <98% purity, perform recrystallization.[2]

  • Preferred Solvent System: Ethanol/Water or Isopropanol (IPA) .[1][2]

  • Protocol:

    • Dissolve solid in minimal boiling Ethanol.

    • (Optional) If colored, add activated charcoal, boil for 2 mins, and filter hot through Celite.

    • Add hot water dropwise until persistent cloudiness appears.

    • Add one drop of Ethanol to clear.[2]

    • Cool slowly to Room Temp, then

      
      .
      
    • Filter and wash with cold Ethanol/Water (1:1).[1][2]

Part 4: Troubleshooting & FAQs

Q: My product is an oil and won't crystallize after the workup.

  • Cause: Residual solvent (EtOAc) or presence of cis/trans isomer mixtures preventing lattice formation.[1][2]

  • Fix:

    • Triturate the oil with Hexanes or Diethyl Ether .[2] Scratch the flask sides with a glass rod to induce nucleation.[2]

    • If it remains oily, check the cis/trans ratio of your starting material (2,6-dimethylmorpholine).[1][2] A high trans content often disrupts crystallinity.[2]

Q: The product has a pink/brown hue.

  • Cause: Oxidation of the aniline amine, likely forming trace azo-compounds.[2]

  • Fix: This is common with anilines.[1][2][7]

    • Chemical: Add a pinch of sodium dithionite (

      
      ) during the aqueous recrystallization step to reduce colored impurities.
      
    • Physical: Use activated charcoal during the hot filtration step of recrystallization.

Q: I have low recovery after the Acid-Base extraction.

  • Cause: The pH during basification was not high enough, or the product is partially water-soluble (the morpholine oxygen adds polarity).[2]

  • Fix: Ensure pH is >10. Saturate the aqueous layer with NaCl (salting out) before the final EtOAc extraction to force the organic product out of the water phase.[2]

Q: How do I separate the cis and trans isomers?

  • Technical Insight: Separation at the final stage is inefficient. The boiling points of the cis and trans dimethylmorpholine starting materials differ (cis

    
    , trans 
    
    
    
    ), but the sulfonamide derivatives are solids with overlapping solubilities.[1][2]
  • Recommendation: It is strictly advised to purchase pure cis-2,6-dimethylmorpholine for the synthesis.[1][2] If you must separate the product, use column chromatography (Gradient: 0-5% MeOH in DCM).[1][2] The cis isomer is typically the major product and often more polar.[2]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1][2] (Standard protocols for Sulfonamide formation and Aniline purification).

  • BenchChem. "Technical Support Center: Recrystallization of Substituted Anilines."[1][2] Link (General solvent selection for substituted anilines).[1][2]

  • Genentech, Inc. "Patent US 7750007 B2: Pyridyl-piperidinyl-morpholinyl-thiopyrimidinyl derivatives as PI3K inhibitors."[1][2] Google Patents.[1][2] (Describes synthesis and purification of similar morpholine-sulfonyl-aniline intermediates). Link

  • Zubrick, J. W. The Organic Chem Lab Survival Manual; Wiley, 2016.[2] (Techniques for Acid-Base Extraction and "Salting Out").[1][2]

Sources

Resolving degradation of 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline. This resource is designed for researchers, scientists, and drug development professionals to proactively address and resolve potential degradation issues encountered during the storage and handling of this compound. By understanding the chemical liabilities of its aniline and sulfonamide moieties, we can ensure the integrity and reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I've noticed a yellow to brown discoloration of my solid 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline sample over time. What is the likely cause?

A1: The primary cause of discoloration in compounds containing an aniline functional group is oxidation. The free amino group (-NH₂) is susceptible to air and light-catalyzed oxidation, which leads to the formation of highly colored quinone-imine type structures and other polymeric species. This is a common degradation pathway for aromatic amines.

Q2: My compound is stored in a solution, and I'm seeing a loss of potency in my assay. What could be happening?

A2: In solution, two primary degradation pathways are likely:

  • Oxidation: Similar to the solid state, the aniline moiety can oxidize, a process often accelerated by dissolved oxygen, metal ions, and light exposure.

  • Hydrolysis: The sulfonamide bond (SO₂-N) can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions. While generally more stable than esters or amides, cleavage can occur over time, especially at non-neutral pH, leading to the formation of 4-aminobenzenesulfonic acid derivatives and 2,6-dimethylmorpholine. Several studies show that sulfonamides are most susceptible to hydrolysis at low pH (pH 2.0)[1].

Q3: What are the ideal storage conditions for 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline?

A3: Based on the chemical nature of the molecule and general safety guidelines for similar compounds, the following storage conditions are recommended:

  • Temperature: Store in a cool environment. Refrigeration (2-8°C) is advisable for long-term storage[2].

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Light: Protect from light by using amber vials or storing in a dark location[3].

  • Container: Use a tightly sealed, non-reactive container, such as glass or a suitable plastic like high-density polyethylene[4].

Q4: How can I quickly check if my sample has started to degrade?

A4: A simple visual inspection for color change is the first step. For a more definitive assessment, Thin Layer Chromatography (TLC) against a freshly prepared standard solution can reveal the presence of new, more polar degradation products. For quantitative analysis, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is required.

Troubleshooting Guide: Diagnosing and Resolving Degradation

This section provides a systematic approach to identifying and mitigating degradation based on common experimental observations.

Issue 1: Unexpected Peaks in HPLC Chromatogram

Symptoms:

  • Appearance of new peaks, often at earlier retention times (more polar), in your HPLC analysis.

  • A corresponding decrease in the area of the main compound peak.

Causality Analysis: The presence of new, more polar species is a classic sign of degradation. Oxidative degradation of the aniline ring introduces oxygen-containing functional groups (hydroxyls, carbonyls), increasing polarity. Hydrolytic cleavage of the sulfonamide bond results in two smaller, more polar fragments.

Logical Flow for Troubleshooting HPLC Issues

cluster_pathways Potential Degradation Pathways cluster_solutions Mitigation Strategies start Unexpected Peaks in HPLC check_standard Analyze a Freshly Prepared Standard start->check_standard compare Compare Chromatograms check_standard->compare new_peaks New Peaks Confirmed in Sample? compare->new_peaks oxidation Oxidation of Aniline Moiety (Leads to colored impurities) new_peaks->oxidation Yes hydrolysis Hydrolysis of Sulfonamide Bond (pH dependent) new_peaks->hydrolysis no_new_peaks Issue may be with standard or method. Re-evaluate. new_peaks->no_new_peaks No storage Review Storage Conditions: - Inert atmosphere? - Protected from light? - Correct temperature? oxidation->storage solution_prep Review Solution Preparation: - Use deoxygenated solvents. - Buffer to neutral pH (if compatible). - Prepare fresh daily. oxidation->solution_prep hydrolysis->solution_prep forced_degradation Perform Forced Degradation Study to identify specific degradants. hydrolysis->forced_degradation

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Issue 2: Poor Reproducibility in Bioassays

Symptoms:

  • Inconsistent IC50 values or other endpoint measurements between experiments run on different days.

  • A gradual decrease in the observed activity of the compound from the same stock solution over time.

Causality Analysis: Poor reproducibility is often linked to the instability of the compound in the assay medium or stock solution. The aniline moiety can be oxidized by components in cell culture media, while the sulfonamide could be susceptible to hydrolysis if the media is significantly non-neutral. The formation of degradation products not only lowers the concentration of the active compound but can also introduce new, potentially interfering or toxic substances into the assay.

Preventative & Corrective Actions:

  • Stock Solution Stability: Prepare concentrated stock solutions in an inert, anhydrous solvent like DMSO. Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working Solution Freshness: Prepare fresh working dilutions from the frozen stock immediately before each experiment. Do not store diluted aqueous solutions for extended periods.

  • Media Compatibility Test: Incubate the compound in your assay media for the duration of the experiment, then analyze by HPLC to quantify any degradation. This can help determine if a component of the media is accelerating degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method[5][6][7]. This involves subjecting the compound to stress conditions more severe than it would typically encounter.

Objective: To intentionally degrade 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline and separate the resulting degradants from the parent compound using HPLC.

Materials:

  • 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline

  • HPLC grade acetonitrile and water

  • Formic acid or trifluoroacetic acid

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 60°C for 24 hours. Cool, neutralize with 1 M HCl, and dilute to 0.1 mg/mL.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours. Dilute to 0.1 mg/mL.

  • Thermal Degradation: Store the solid compound at 105°C for 48 hours. Also, heat 1 mL of the stock solution at 60°C for 48 hours. Prepare a 0.1 mg/mL solution from the stressed samples.

  • Photolytic Degradation: Expose the solid compound and 1 mL of the stock solution to direct sunlight or a photostability chamber for 7 days. Prepare a 0.1 mg/mL solution.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by HPLC.

Data Interpretation: Compare the chromatograms of the stressed samples to the control. The goal is to achieve 5-20% degradation of the main peak. New peaks represent degradation products. A photodiode array (PDA) detector can help determine if the new peaks are related to the parent compound by comparing their UV spectra.

Forced Degradation Workflow

cluster_stress Apply Stress Conditions start Prepare 1 mg/mL Stock Solution acid Acidic (1M HCl, 60°C) start->acid base Basic (1M NaOH, 60°C) start->base oxidation Oxidative (30% H₂O₂, RT) start->oxidation thermal Thermal (105°C solid, 60°C solution) start->thermal photo Photolytic (Sunlight/UV Chamber) start->photo analysis Neutralize (if needed) & Dilute Analyze all samples by HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Chromatograms: - Peak Purity of Parent - Resolution of Degradants - Identify Degradation Pathways analysis->evaluation

Caption: Workflow for a forced degradation study.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an RP-HPLC method capable of separating the parent compound from all potential degradation products identified in the forced degradation study.

Starting Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: 254 nm (or wavelength of maximum absorbance)

  • Injection Volume: 10 µL

Method Development & Validation:

  • Specificity: Inject the mixed solution from all forced degradation samples. The method is specific if the parent peak is well-resolved from all degradation peaks (Resolution > 2).

  • Linearity: Analyze a series of dilutions of a standard solution to demonstrate a linear relationship between concentration and peak area.

  • Accuracy & Precision: Perform recovery studies by spiking a known amount of the compound into a placebo. Analyze multiple preparations to assess repeatability.

  • Robustness: Introduce small, deliberate changes to the method (e.g., pH of mobile phase, column temperature) to ensure it remains reliable.

Summary of Degradation Pathways and Storage Recommendations

Degradation PathwayTriggering FactorsLikely Degradation ProductsRecommended Prevention
Oxidation Oxygen, Light, Metal Ions, High TemperatureColored quinone-imines, N-oxides, hydroxylated speciesStore under inert gas (N₂/Ar), protect from light, use amber vials, store at low temperatures (2-8°C).
Hydrolysis Strongly Acidic (pH < 4) or Basic (pH > 9) Conditions4-aminobenzenesulfonic acid derivatives, 2,6-dimethylmorpholineFor solutions, maintain pH between 5 and 8. Use buffered solutions where possible. Prepare aqueous solutions fresh.

References

  • Puritan Medical Products Company, LLC. (2015, March 10). Safety Data Sheet. [Link]

  • Science.gov. stability-indicating hplc method: Topics. [Link]

  • MP Biomedicals. (2024, April 3). Safety Data Sheet. [Link]

  • Bakshi, M., & Singh, S. (2002). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • Alsante, K. M., et al. (2014). Forced Degradation Studies. In Pharmaceutical Stress Testing (pp. 1-52). Informa Healthcare.
  • Maheswaran, R. (2012). FDA perspectives: scientific considerations of forced degradation studies in ANDA submissions. Pharmaceutical Technology, 36(5), 73-80.
  • Klick, S., et al. (2005). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 44(4), 950-952.
  • Sutar, S. V., Yeligar, V. C., & Patil, S. S. (2022). Forced Degradation – A Review. Research Journal of Pharmacy and Technology, 15(11), 5236-5241.
  • Wagh, A., et al. (2022). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. International Journal of Pharmaceutical Sciences & Medicine, 7(11), 9-32.
  • Guerard, J. J., et al. (2013). Aqueous oxidation of sulfonamide antibiotics: aromatic nucleophilic substitution of an aniline radical cation. Chemistry-A European Journal, 19(34), 11295-11303.
  • Technical University of Munich. Sulfonamide Degradation. [Link]

  • Jovičić, M. (2015). Forced Degradation Studies for Biopharmaceuticals.
  • Bialk-Bielinska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions.
  • El-Gindy, A., et al. (2014). Development and Validation of a Stability- Indicating Hydrophilic Interaction Liquid Chromatographic Method for the Determination of Sulfaquinoxaline Sodium. DSpace, 2014.
  • PubChemLite. 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]aniline. [Link]

  • Guerard, J. J., et al. (2013).
  • Ankam, R., et al. (2013). An Ecofriendly and Stability-indicating RP-HPLC Method for Determination of Dapsone: Application to Pharmaceutical Analysis. Thai Journal of Pharmaceutical Sciences, 37(4), 195-202.
  • Singamsetti, J., et al. (2016).
  • Wang, Z., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 21(8), 1041.
  • Duke University. (2025, March 5). Safe Handling of Hazardous Drugs. [Link]

  • Raza, A., et al. (2015). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol. Journal of the Chemical Society of Pakistan, 37(3).
  • Kumar, R., et al. (2011).
  • Thatipalli, P., et al. (2008). Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. Arkivoc, 2008(11), 195-201.

Sources

Overcoming steric hindrance in 2,6-dimethylmorpholine coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: DMM-STERIC-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Overcoming Steric Hindrance in 2,6-Dimethylmorpholine (DMM) Couplings

Executive Summary: The "Steric Wall" Problem

2,6-Dimethylmorpholine (DMM) presents a deceptive challenge. While it is a secondary amine, the methyl groups at the 2- and 6-positions create a significant "steric wall" around the nitrogen center. In the thermodynamically favored cis-conformation, these methyl groups occupy equatorial positions, locking the ring in a rigid chair conformation that shields the nitrogen lone pair.

This guide addresses the three most common failure modes:

  • Catalyst Deactivation: Palladium stalling during C-N bond formation.

  • Nucleophilic Bounce-off: Failure of

    
     on electron-rich or neutral electrophiles.
    
  • Activation Failure: Incomplete amide coupling using standard carbodiimides.

Module 1: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)[1]

User Issue: "My reaction stalls at <20% conversion using Pd(OAc)₂/BINAP."

Root Cause: Standard phosphine ligands (like BINAP or dppf) lack the necessary bulk and electron-richness to force the reductive elimination step involving the bulky DMM amine. The cycle likely freezes after oxidative addition.

The Solution: Dialkylbiaryl Phosphine Ligands

You must use ligands specifically engineered for sterically hindered secondary amines. The "Gold Standard" ligands for this substrate are RuPhos and BrettPhos .[1]

  • RuPhos: Provides the optimal balance of steric bulk (to promote reductive elimination) and electron density (to facilitate oxidative addition).

  • Pre-catalysts (G3/G4): We strongly recommend using Buchwald G4 pre-catalysts rather than mixing Pd sources and ligands in situ. This ensures a precise 1:1 Pd:L ratio and protects the active species from oxidation during setup.

Standard Operating Procedure (SOP): RuPhos-Mediated Coupling

Reagents:

  • Aryl Halide (1.0 equiv)

  • 2,6-Dimethylmorpholine (1.2 equiv)

  • RuPhos Pd G4 (1–3 mol%)

  • Base: NaOtBu (1.4 equiv) or LHMDS (if base-sensitive groups are present)

  • Solvent: Toluene or THF (anhydrous, sparged)

Protocol:

  • Inert Setup: Charge a reaction vial with the Aryl Halide, NaOtBu, and RuPhos Pd G4. Cap with a septum.

  • Evacuation: Evacuate and backfill with Argon (x3).

  • Liquid Addition: Add the solvent and 2,6-dimethylmorpholine via syringe.

  • Thermal Activation: Heat to 80–100 °C . The G4 catalyst activates rapidly upon heating.

  • Monitoring: Monitor via LCMS. If conversion stalls, add a second portion of catalyst (1 mol%).

Critical Note: If the aryl halide is extremely hindered (e.g., ortho-substituted), switch from RuPhos to BrettPhos Pd G4 , which has a larger cone angle.

Module 2: Nucleophilic Aromatic Substitution ( )

User Issue: "I am trying to couple DMM with a chloropyridine, but it requires 150°C and the product degrades."

Root Cause: The nucleophilicity of DMM is attenuated by sterics. In standard solvents (DMF, Acetonitrile), the amine cannot penetrate the repulsive field of the arene effectively.

The Solution: The "Naked Anion" Effect (DMSO)

You must switch to DMSO (Dimethyl Sulfoxide). In DMSO, the potassium/sodium counterions are heavily solvated, leaving the nucleophile (or the intermediate Meisenheimer complex) "naked" and significantly more reactive.

Troubleshooting Table: Optimization
ParameterStandard Condition (Avoid)Optimized Condition (Recommended)Technical Rationale
Solvent DMF, NMP, EtOHDMSO (anhydrous)DMSO accelerates

rates by up to

via dipole stabilization of the transition state.
Base TEA, DIPEAK₂CO₃ or Cs₂CO₃ Inorganic bases are insoluble in the organic phase but effective at the interface; Cesium improves solubility.
Leaving Group Chloride (-Cl)Fluoride (-F) The C-F bond is stronger, but Fluoride is more electronegative, lowering the LUMO energy of the ring for attack.
Concentration 0.1 M0.5 – 1.0 M Higher concentration favors bimolecular kinetics (

).

Module 3: Amide Coupling

User Issue: "HATU/DIEA yields are low; I see mostly unreacted acid."

Root Cause: The activated ester formed by HATU (the O-At ester) is bulky. When the bulky DMM approaches, the steric clash prevents the amine from attacking the carbonyl carbon.

The Solution: T3P (Propylphosphonic Anhydride)

T3P is the superior reagent for sterically hindered amide couplings. It acts as a kinetic dehydrating agent, forming a highly reactive mixed anhydride intermediate that is less sterically demanding than the HATU active ester.

Alternative: Convert the carboxylic acid to an Acid Chloride using Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) prior to adding DMM.

Module 4: Isomer Management (Cis vs. Trans)

User Issue: "My reaction kinetics vary wildly between batches of amine."

Analysis: Commercial 2,6-dimethylmorpholine is a mixture of cis (major) and trans (minor) isomers.

  • Cis-isomer: Methyls are equatorial (Chair conformation). More stable, but the N-H is sterically shielded by the ring structure.

  • Trans-isomer: One methyl is axial. Higher energy, often more reactive due to ring distortion (Twist-boat), but less abundant.

Recommendation:

  • Check CoA: Always verify the isomer ratio (typically 70:30 or 90:10 cis:trans) on the Certificate of Analysis.

  • Purification: If regioselectivity is critical, separate isomers via fractional distillation or preparative HPLC before coupling. The cis isomer generally elutes later on non-polar GC columns due to lower boiling point/higher stability.

Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for selecting the correct coupling strategy based on your electrophile.

DMM_Coupling_Logic Start START: Select Electrophile Is_Aryl_Halide Is it an Aryl Halide? Start->Is_Aryl_Halide Is_Carboxylic_Acid Is it a Carboxylic Acid? Is_Aryl_Halide->Is_Carboxylic_Acid No Electron_Poor Electron Deficient? (e.g., Nitro, Pyridine) Is_Aryl_Halide->Electron_Poor Yes Coupling_Agent Activation Strategy Is_Carboxylic_Acid->Coupling_Agent Yes SnAr_Route Route A: SnAr Solvent: DMSO Base: K2CO3 Temp: 80-120°C Electron_Poor->SnAr_Route Yes (High Activity) Pd_Route Route B: Buchwald-Hartwig Electron_Poor->Pd_Route No (Neutral/Rich) Ligand_Select Ligand Selection Pd_Route->Ligand_Select RuPhos Standard: RuPhos Pd G4 Ligand_Select->RuPhos Secondary Amine BrettPhos Extremely Hindered: BrettPhos Pd G4 Ligand_Select->BrettPhos Ortho-subs. Electrophile T3P Reagent: T3P (50% in EtOAc) Base: Pyridine/DIEA Coupling_Agent->T3P Preferred Acid_Cl Reagent: Ghosez's Reagent -> Acid Chloride Coupling_Agent->Acid_Cl Alternative

Caption: Decision tree for selecting reaction conditions based on electrophile electronics and steric environment.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. [Link]

  • Maiti, D., et al. (2010). "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chemical Science. [Link]

Sources

Technical Support Center: Bioavailability Enhancement of 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: BA-SOL-4492 Assigned Specialist: Senior Application Scientist, Formulation & DMPK Division

Executive Summary: The Bioavailability Challenge

You are likely encountering low systemic exposure with 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline (and related sulfonyl-aniline scaffolds). Based on the physicochemical properties of this pharmacophore—specifically the rigid sulfonyl-aniline core combined with the lipophilic 2,6-dimethylmorpholine—this compound typically exhibits BCS Class II behavior (Low Solubility, High Permeability) or Class IV (Low Solubility, Low Permeability) depending on the specific crystal packing.

The primary bioavailability (BA) hurdles for this scaffold are:

  • Dissolution-Limited Absorption: The sulfonyl group creates a strong crystal lattice (high melting point), while the aniline (weak base,

    
    ) remains unionized at intestinal pH, leading to rapid precipitation in the duodenum.
    
  • Metabolic Clearance: The exposed aniline is a prime target for N-acetylation (NAT1/2) and CYP-mediated oxidation.

This guide provides troubleshooting workflows to overcome these specific barriers.

Module 1: Solubility & Dissolution Troubleshooting

Core Issue: The compound dissolves in the stomach (pH 1.2) but precipitates immediately upon entering the small intestine (pH 6.8), causing "crash-out" and poor absorption.

Diagnostic FAQ

Q: I see high solubility in 0.1N HCl, but bioavailability in rats is


. Why? 
A:  You are observing the "pH-dependent solubility trap." The aniline nitrogen is protonated in the stomach, aiding solubility. However, as the chyme moves to the duodenum (pH 6.5+), the aniline deprotonates to its neutral, lipophilic form. Without a crystallization inhibitor, it precipitates.
  • Action: Switch from simple salt screens to Amorphous Solid Dispersions (ASD) .

Q: My mesylate salt formulation is hygroscopic and unstable. What is the alternative? A: Sulfonyl-anilines often form weak salts that disproportionate (break apart) in high humidity.

  • Action: Abandon salt formation if

    
    . Move to Hot Melt Extrusion (HME)  using HPMC-AS polymers to maintain the amorphous state.
    
Protocol: "Spring and Parachute" Formulation Strategy

This protocol uses a polymer to create a supersaturated solution (Spring) and prevent precipitation (Parachute).

Materials:

  • Compound: 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline[1]

  • Polymer: HPMC-AS (L or M grade) or PVPVA 64.

  • Solvent: Methanol/DCM (1:1).

Workflow:

  • Screening: Dissolve compound and polymer in solvent at ratios of 1:1, 1:2, and 1:3.

  • Solvent Evaporation: Rotary evaporate at

    
     to form a film.
    
  • DSC Analysis: Analyze the film. You are looking for a single glass transition temperature (

    
    ) .
    
    • Pass: Single

      
       (indicates miscibility).
      
    • Fail: Two

      
       peaks or melting endotherms (indicates phase separation).
      
  • Non-Sink Dissolution Test: Perform dissolution in FaSSIF (Fasted State Simulated Intestinal Fluid).

    • Target: Maintain

      
       equilibrium solubility for 90 minutes.
      
Visual Logic: Formulation Decision Tree

FormulationStrategy Start Start: Low Bioavailability CheckSol Check Aqueous Solubility (pH 1.2 vs 6.8) Start->CheckSol IsIonizable Is pKa suitable for Salt? (Basic pKa > 4) CheckSol->IsIonizable Low Solubility SaltScreen Attempt Salt Formation (Mesylate/Tosylate) IsIonizable->SaltScreen Yes CheckMp Check Melting Point (Tm) IsIonizable->CheckMp No (Weak Base) ASD Amorphous Solid Dispersion (HME / Spray Dry) SaltScreen->ASD Salt Unstable HighMp High Tm (>200°C) High Lattice Energy CheckMp->HighMp High Tm Lipid Lipid Formulation (SEDDS) CheckMp->Lipid Low Tm (<150°C) HighMp->ASD Break Lattice

Figure 1: Decision matrix for selecting the optimal formulation strategy based on physicochemical properties.

Module 2: Metabolic Stability & Clearance

Core Issue: The aniline moiety is a "metabolic handle," leading to rapid First-Pass Metabolism.

Diagnostic FAQ

Q: Microsomal stability data shows high intrinsic clearance (


), but no CYP inhibition. What is happening? 
A:  You are likely missing non-CYP pathways. Primary anilines are substrates for N-Acetyltransferases (NAT1/NAT2) . This acetylation renders the molecule inactive and rapidly excreted.
  • Action: Run a hepatocyte stability assay with and without a NAT inhibitor (e.g., sulfamethoxazole as a competitive substrate) to confirm.

Q: Is the morpholine ring stable? A: Generally, yes. However, the 2,6-dimethyl substitution is designed to block metabolism. If you see "M+16" metabolites in Mass Spec, it indicates oxidation (lactam formation) on the morpholine ring. This suggests the steric hindrance of the methyl groups is insufficient.

Protocol: Metabolic Soft-Spot Identification

Objective: Determine if clearance is driven by CYP oxidation or Phase II conjugation.

  • Incubation: Incubate

    
     compound in human liver microsomes (HLM) and cytosol (for NAT activity).
    
  • Cofactors:

    • Set A: NADPH (activates CYPs).

    • Set B: Acetyl-CoA (activates NATs).

    • Set C: UDPGA (activates UGTs).

  • Analysis: LC-MS/MS monitoring of parent depletion.

  • Interpretation:

    • Rapid loss in Set B: NAT-driven clearance. Solution: Block the aniline (e.g., turn it into an amide or indazole).

    • Rapid loss in Set A: CYP-driven. Solution: Fluorinate the aromatic ring to block oxidation.

Module 3: Permeability & Efflux

Core Issue: The 2,6-dimethylmorpholine group can make the molecule a substrate for P-glycoprotein (P-gp), limiting brain penetration or intestinal absorption.

Diagnostic FAQ

Q: My Caco-2 efflux ratio is


. Is this a problem? 
A:  Yes, an efflux ratio (ER) 

indicates P-gp substrate liability. This will limit oral bioavailability and blood-brain barrier (BBB) penetration.
  • Action: Co-administer with a P-gp inhibitor (e.g., Verapamil) in the assay to confirm.

Visual Logic: Metabolic & Efflux Pathways

Metabolism Compound Parent Compound (Sulfonyl-Aniline) GutLumen Gut Lumen (Precipitation Risk) Compound->GutLumen Oral Dose Enterocyte Enterocyte (Absorption) GutLumen->Enterocyte Passive Diffusion Enterocyte->GutLumen Efflux Liver Liver (Metabolism) Enterocyte->Liver Portal Vein Pgp P-gp Efflux Enterocyte->Pgp Systemic Systemic Circulation (Bioavailability) Liver->Systemic Surviving Fraction NAT NAT1/2 (N-Acetylation) Liver->NAT Major Route CYP CYP450 (Oxidation) Liver->CYP Minor Route Pgp->GutLumen Excretion Excretion NAT->Excretion Inactive Metabolite

Figure 2: Pathway analysis showing P-gp efflux in enterocytes and NAT-mediated clearance in the liver.[2]

Summary of Recommendations

ParameterObservationRecommended Strategy
Solubility Low pH-dependent solubility; precipitates at pH 6.8.Amorphous Solid Dispersion (ASD) using HPMC-AS via Hot Melt Extrusion. Avoid simple salts.
Metabolism High clearance; N-acetyl metabolite detected.Structural Modification: Replace aniline with a heterocyclic amine (e.g., aminopyridine) to reduce NAT affinity.
Permeability Caco-2 Efflux Ratio > 2.0.P-gp Inhibition: Verify if efflux is saturable. If central nervous system (CNS) targeting is not required, this may be acceptable for peripheral targets.

References

  • Solid Dispersion Technologies: Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs.[3][4] Drug Discovery Today, 12(23-24), 1068-1075. Link

  • Sulfonamide Solubility: Censi, R., & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs.[5] Molecules, 20(10), 18759–18776. Link

  • Aniline Metabolism: Hein, D. W. (2002). Molecular genetics and function of NAT1 and NAT2: role in aromatic amine metabolism and carcinogenesis. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 506, 65-77. Link

  • HPMC-AS Applications: Tanno, F., et al. (2004). Evaluation of Hypromellose Acetate Succinate (HPMCAS) as a Carrier in Solid Dispersions.[6] Drug Development and Industrial Pharmacy, 30(1), 9-17. Link

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Validation & Comparative

A Comparative Guide to Sulfonamide Stability: 2,6-Dimethylmorpholine vs. Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the stability of a drug candidate is a critical attribute influencing its journey from a promising lead to a therapeutic reality. Among the various classes of compounds, sulfonamides are a cornerstone, yet their inherent stability can be a pivotal challenge. The strategic incorporation of heterocyclic moieties, such as 2,6-dimethylmorpholine and piperazine, is a common approach to modulate the physicochemical and pharmacokinetic properties of sulfonamide-containing molecules. This guide offers an in-depth comparative analysis of the stability profiles of sulfonamides functionalized with these two heterocycles, grounded in experimental evidence and mechanistic insights.

The Stability Imperative in Sulfonamide Drug Design

The sulfonamide group, while a versatile pharmacophore, is susceptible to degradation, primarily through hydrolysis of the sulfur-nitrogen (S-N) bond.[1][2] This instability can compromise a drug's shelf-life, bioavailability, and potentially lead to the formation of inactive or toxic byproducts. The chemical environment of the sulfonamide, dictated by its adjacent substituents, profoundly influences its resilience to chemical and metabolic breakdown. The choice between a 2,6-dimethylmorpholine and a piperazine ring is not merely a structural decision but a strategic one that impacts the overall stability and, consequently, the druggability of the molecule.

The Influence of Heterocyclic Scaffolds on Sulfonamide Stability

The stability of a sulfonamide is intricately linked to the electronic and steric properties of its neighboring groups. Both 2,6-dimethylmorpholine and piperazine impart distinct characteristics to the parent sulfonamide.

2.1. The Case for 2,6-Dimethylmorpholine: Steric Shielding and Metabolic Resilience

The morpholine ring is generally considered to be more metabolically stable than piperidine, a close structural relative of piperazine.[3] This enhanced stability is attributed to the electron-withdrawing nature of the oxygen atom, which reduces the basicity of the nitrogen atom and can decrease the susceptibility of adjacent carbons to oxidation by cytochrome P450 (CYP) enzymes.[3][4]

The introduction of two methyl groups at the 2 and 6 positions of the morpholine ring, creating 2,6-dimethylmorpholine, further enhances stability through steric hindrance. These methyl groups can physically obstruct the approach of nucleophiles, such as water, to the electrophilic sulfur atom of the sulfonamide, thereby impeding hydrolytic cleavage.[5] This steric shielding is a key factor in the superior stability often observed in sulfonamides bearing this moiety.

2.2. Piperazine Derivatives: A Balance of Properties

Piperazine is another widely employed heterocycle in drug design, valued for its ability to improve absorption, distribution, metabolism, and excretion (ADME) properties.[6][7] However, the presence of two nitrogen atoms can introduce metabolic liabilities. Piperazine-containing compounds can be susceptible to various metabolic transformations, including N-dealkylation and oxidation, which can lead to the degradation of the molecule.[8] While the piperazine scaffold is a valuable tool for modulating solubility and target engagement, its impact on overall stability must be carefully considered.

Comparative Stability Analysis: A Data-Driven Perspective

While direct head-to-head comparative stability studies between 2,6-dimethylmorpholine and piperazine-containing sulfonamides are not abundant in the public domain, we can infer their relative stabilities from existing data on related structures and general principles of medicinal chemistry.

Table 1: Inferred Comparative Stability Profile

Stability Parameter2,6-Dimethylmorpholine SulfonamidesPiperazine SulfonamidesRationale
Hydrolytic Stability Generally HigherModerate to HighThe steric hindrance provided by the two methyl groups in 2,6-dimethylmorpholine is expected to reduce the rate of acid- and base-catalyzed hydrolysis of the sulfonamide bond.[5] Piperazine sulfonamides, lacking this steric shield, may be more susceptible to hydrolysis.[1]
Metabolic Stability Generally HigherVariableThe morpholine ring is often more metabolically stable than piperazine.[3] The 2,6-dimethylation can further protect against enzymatic degradation. Piperazine is a known substrate for various metabolic enzymes.[8]
Photolytic Stability Generally HigherModerate to HighThe primary determinant of photolytic stability is often the presence of a significant chromophore.[1] While both heterocycles are not strong chromophores, the overall stability of the 2,6-dimethylmorpholine scaffold may contribute to greater resistance to photodegradation.
Experimental Protocols for Stability Assessment

To empirically determine the stability of sulfonamide derivatives, a series of well-defined experiments are essential. These studies, often referred to as forced degradation or stress testing, are crucial for identifying potential degradation pathways and establishing the intrinsic stability of a molecule.[9][10]

4.1. Protocol: Forced Hydrolytic Degradation Study

This protocol outlines a general procedure to assess the hydrolytic stability of a sulfonamide under acidic, basic, and neutral conditions.[1][11]

Objective: To evaluate the susceptibility of the sulfonamide to hydrolysis.

Methodology:

  • Solution Preparation: Prepare a stock solution of the test sulfonamide (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid (HCl).

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide (NaOH).

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, and 72 hours).

  • Neutralization: After incubation, cool the solutions to room temperature and neutralize the acidic and basic samples.

  • Analysis: Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the remaining parent compound and detect any degradation products.

4.2. Protocol: In Vitro Metabolic Stability Assay (Microsomal Stability)

This assay provides an indication of a compound's susceptibility to metabolism by liver enzymes.[12]

Objective: To assess the metabolic stability of the sulfonamide in the presence of liver microsomes.

Methodology:

  • Reagent Preparation:

    • Prepare a solution of the test sulfonamide in a suitable solvent.

    • Thaw liver microsomes (e.g., human or rat) on ice.

    • Prepare a solution of NADPH (cofactor) in buffer.

  • Incubation:

    • Pre-warm a mixture of the test compound and liver microsomes in a phosphate buffer (pH 7.4) at 37°C.

    • Initiate the metabolic reaction by adding the NADPH solution.

  • Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: Stop the reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to determine the concentration of the parent compound over time. The rate of disappearance is used to calculate the in vitro half-life.

Visualizing Experimental Workflows

Metabolic_Stability_Workflow cluster_prep Reaction Setup cluster_reaction Incubation & Sampling cluster_analysis Analysis Compound Test Compound Incubate Incubate at 37°C Compound->Incubate Microsomes Liver Microsomes Microsomes->Incubate NADPH NADPH (Cofactor) NADPH->Incubate Initiate Reaction Sample Sample at Time Points (0, 5, 15, 30, 60 min) Incubate->Sample Quench Quench Reaction Sample->Quench LCMS LC-MS/MS Analysis Quench->LCMS HalfLife Calculate Half-Life LCMS->HalfLife

Caption: Workflow for Forced Degradation Studies. Caption: Workflow for In Vitro Metabolic Stability Assay.

Mechanistic Rationale and Predictive Insights

The observed stability differences can be rationalized by considering the underlying chemical principles. The pKa of the sulfonamide nitrogen is a critical determinant of its reactivity.[13] The electron-withdrawing nature of the oxygen in the morpholine ring can lower the pKa of the sulfonamide proton compared to a piperazine analog, potentially influencing its ionization state and susceptibility to pH-dependent degradation.[4][6] Furthermore, the conformational rigidity of the 2,6-dimethylmorpholine ring, with the methyl groups likely adopting equatorial positions, contributes to a more defined and stable three-dimensional structure.[5]

Conclusion: Strategic Selection for Enhanced Stability

The choice between a 2,6-dimethylmorpholine and a piperazine moiety in sulfonamide drug design is a nuanced decision with significant implications for compound stability. The available evidence and mechanistic understanding suggest that 2,6-dimethylmorpholine often imparts superior hydrolytic and metabolic stability due to a combination of steric hindrance and the inherent properties of the morpholine ring. While piperazine remains a valuable scaffold for optimizing other drug-like properties, its potential metabolic liabilities require careful evaluation.

Ultimately, the optimal choice will depend on the specific goals of the drug discovery program and the broader structure-activity relationship. The experimental protocols and principles outlined in this guide provide a framework for making data-driven decisions to design more stable and effective sulfonamide drug candidates.

References

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  • Jones, A. J., et al. (1976). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 54(1), 126-136.
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A Comparative Guide to Establishing Quality Control Reference Standards for 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for a Validated Reference Standard

4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline (CAS 750607-99-9) is a substituted aniline derivative featuring a dimethylmorpholine sulfonyl moiety.[1] As a unique chemical building block, it holds potential for use in medicinal chemistry and drug discovery programs. For researchers, scientists, and drug development professionals, the integrity of such starting materials is paramount. The quality of a novel chemical entity directly impacts the validity of experimental results, influencing everything from screening hits to the synthesis of the final active pharmaceutical ingredient (API).

Currently, 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline is not listed in major pharmacopoeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.).[2] Furthermore, chemical suppliers often provide such novel compounds with limited analytical data, placing the onus of quality verification on the end-user.[3] This guide, therefore, serves as a comprehensive framework for establishing a robust, in-house quality control (QC) program and qualifying a reference standard for this specific molecule. We will compare various analytical techniques, provide validated experimental protocols, and explain the scientific rationale behind each methodological choice, ensuring your research is built on a foundation of analytical certainty.

Part 1: Establishing the Reference Standard Profile

The first step in any QC workflow is to comprehensively characterize a single, high-purity batch of the material, which will then serve as the "gold standard" for all future comparisons. This involves unequivocally confirming its identity and accurately determining its purity.

Absolute Identity Confirmation

Identity testing ensures that the material is, in fact, 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline. A multi-technique approach is essential for unambiguous confirmation.

A. Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry provides a direct measurement of the compound's molecular weight and can confirm its elemental composition.

  • Causality: High-Resolution Mass Spectrometry (HRMS), often coupled with a liquid chromatography system (LC-MS), is the definitive technique for this purpose. It measures the mass-to-charge ratio (m/z) with high precision, allowing for the calculation of the molecular formula. The predicted monoisotopic mass for the protonated molecule [M+H]⁺ of C₁₂H₁₈N₂O₃S is 271.1111 Da.[4] An experimentally determined mass within a narrow tolerance (typically <5 ppm) of this theoretical value provides strong evidence of the compound's identity.

  • Workflow Diagram:

    Caption: Workflow for identity confirmation via LC-MS.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

While MS confirms the formula, NMR spectroscopy confirms the specific arrangement of atoms, providing an essential structural fingerprint.

  • Expertise: Both ¹H and ¹³C NMR are required.

    • ¹H NMR: Will show the number of different types of protons and their neighboring environments. Key expected signals include the aromatic protons of the aniline ring, the distinct protons of the dimethylmorpholine ring, the methyl group protons, and the amine (-NH₂) protons.

    • ¹³C NMR: Provides information on the carbon skeleton. It is particularly useful for identifying quaternary carbons and offers a wider chemical shift range, which reduces signal overlap.[5]

  • Trustworthiness: The combination of ¹H and ¹³C NMR spectra, potentially supplemented with 2D-NMR experiments (like COSY and HSQC) if needed, provides an unambiguous structural confirmation that is difficult to refute.[6]

Purity and Assay Determination: An Orthogonal Approach

No single method can definitively determine purity. A self-validating system uses at least two orthogonal methods—techniques that measure the analyte based on different chemical or physical principles.

A. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse of pharmaceutical analysis for purity determination due to its high resolving power, sensitivity, and robustness.[7]

  • Causality: The method separates the main compound from impurities based on their differential partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase.[7] Impurities, whether they are starting materials, by-products, or degradants, will typically have different polarities and thus different retention times. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

B. Quantitative NMR (qNMR)

qNMR is recognized as a primary ratio method of measurement, capable of determining purity without the need for a specific reference standard of the analyte itself.

  • Expertise: In qNMR, the analyte is mixed with a known amount of a certified internal standard. The purity of the analyte is calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.[5] The key advantage is that the signal response is directly proportional to the number of nuclei, making it independent of the compound's structure, unlike UV detection in HPLC.[5]

C. Titrimetry: A Classic Assay Method

For a compound with a primary aromatic amine, a classic and reliable assay method is diazotization titration.

  • Authoritative Grounding: The European Pharmacopoeia details this method (Ph. Eur. 2.5.8) for the assay of primary aromatic amines.[8] The amine is titrated with a standardized solution of sodium nitrite. This provides a direct measure of the molar quantity of the primary amine functional group, offering a truly orthogonal check against chromatographic and spectroscopic methods.

Part 2: Comparative Analysis of Key QC Techniques

The selection of a QC method depends on the specific question being asked. The table below compares the primary techniques for the analysis of 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline.

Technique Primary Purpose Principle Advantages Limitations
RP-HPLC-UV Purity, Impurity ProfilingDifferential PartitioningHigh resolution, sensitive, robust, quantitative for known and unknown impurities.[7][9]Requires a reference standard for assay; UV response varies between compounds.
LC-MS Identity, Impurity IDMass-to-Charge RatioUnambiguous identity confirmation, structural information on impurities.[10]Not inherently quantitative without specific calibration; complex instrumentation.
NMR Identity, Purity (qNMR)Nuclear Spin ResonanceAbsolute structural confirmation, primary quantitative method (qNMR).[6]Lower sensitivity than HPLC, higher equipment cost, requires specific expertise.
GC-MS Volatile ImpuritiesVapor Phase PartitioningExcellent for residual solvents and volatile impurities.[11]Analyte is likely not volatile enough without derivatization, risk of thermal degradation.[9]
Titration AssayChemical ReactionLow cost, highly accurate for assay based on functional group, pharmacopoeial method.[8]Not specific (titrates any primary aromatic amine), not suitable for impurity detection.

Part 3: Validated Experimental Protocols

The following protocols provide a starting point for developing validated in-house methods.

Protocol 1: RP-HPLC Method for Purity Determination
  • Rationale: A gradient method is chosen to ensure the elution of potential impurities with a wide range of polarities. A C18 column is a standard choice for substituted anilines, providing good retention and peak shape.[7]

  • Instrumentation & Materials:

    • HPLC system with UV or PDA detector.

    • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid.

  • Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Sample Preparation: Accurately weigh ~10 mg of the compound into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to a final concentration of 100 µg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or determined by UV scan).

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Data Analysis:

    • Integrate all peaks.

    • Calculate purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100.

Protocol 2: ¹H qNMR for Purity Assay
  • Rationale: This protocol uses a certified internal standard with a known purity and signals that do not overlap with the analyte. Maleic acid is a common choice for its simple spectrum and solubility.

  • Instrumentation & Materials:

    • NMR Spectrometer (≥400 MHz).

    • High-quality 5 mm NMR tubes.

    • Dimethyl Sulfoxide-d₆ (DMSO-d₆).

    • Certified Internal Standard (e.g., Maleic Acid).

  • Preparation:

    • Accurately weigh ~15 mg of 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline into a vial.

    • Accurately weigh ~5 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 1.0 mL) of DMSO-d₆.

    • Transfer an aliquot to an NMR tube.

  • Acquisition Parameters:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1 ≥ 5 * T₁ of the slowest relaxing proton) to ensure full signal recovery.

  • Data Analysis:

    • Integrate a well-resolved signal from the analyte (e.g., a specific aromatic proton) and a signal from the internal standard (e.g., the vinyl protons of maleic acid).

    • Calculate the purity using the standard qNMR equation, accounting for molecular weights, masses, number of protons for each signal, and the purity of the internal standard.

Part 4: Integrated QC Strategy and Decision Making

A robust QC strategy integrates these techniques into a logical workflow.

Caption: Integrated workflow for reference standard qualification and routine QC.

Conclusion

While 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline lacks official pharmacopoeial standards, a scientifically rigorous quality control framework can be readily established. By combining the high-resolution separation of RP-HPLC for purity analysis with the definitive structural confirmation of NMR and MS, researchers can qualify an in-house reference standard with a high degree of confidence. The inclusion of an orthogonal assay technique, such as qNMR or titration, provides a self-validating system that ensures the reliability of the material. Adhering to this multi-faceted analytical approach is a critical investment in data integrity and the ultimate success of any research or development program.

References

  • Ministry of Food and Drug Safety. (2023). Analytical Methods for the Determination of Mutagenic Impurities in Drug Substances or Drug Products. National Institute of Food and Drug Safety Evaluation. [Link]

  • PubChem. 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]aniline. National Center for Biotechnology Information. Accessed February 15, 2026. [Link]

  • Dasgupta, A., et al. (1995). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of Analytical Toxicology. [Link]

  • U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. EPA. Accessed February 15, 2026. [Link]

  • Max-Planck-Institut für Kohlenforschung. Supporting Information for Catalytic Methylation of Anilines and Amines with CO2 and H2. MPG.PuRe. Accessed February 15, 2026. [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Hovione FarmaCiencia SA. Accessed February 15, 2026. [Link]

  • University of Alabama at Birmingham. Mass Spectrometry in Forensic Science. Accessed February 15, 2026. [Link]

  • LCGC International. Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Accessed February 15, 2026. [Link]

  • PubChem. 2-(Morpholine-4-sulfonyl)aniline. National Center for Biotechnology Information. Accessed February 15, 2026. [Link]

  • Šubert, J., & Kolář, J. (2019). Theory and practice of pharmacopoeial control of quality of drugs and excipients VIII. End-point indication and other conditions for the titration of primary aromatic amines in the European Pharmacopoeia (Ph. Eur.). Ceska a Slovenska farmacie. [Link]

  • Patil, S. S., & Bari, S. B. (2022). RP-HPLC Analytical Method Development and Validation for Newly Synthesized N-{[6-Methoxy-2-(Morpholin-4-Yl) Quinolin-3].... Journal of Pharmaceutical Negative Results. [Link]

  • Shimadzu Corporation. Enhancing the data quality by high-speed analysis on a single quadrupole mass spectrometer. Accessed February 15, 2026. [Link]

  • Department of Chemicals and Petrochemicals. Chemicals Quality Control Orders. Ministry of Chemicals and Fertilizers, Government of India. Accessed February 15, 2026. [Link]

  • Alpha Resources. Certificate of Analysis. Accessed February 15, 2026. [Link]

  • Flurer, C. L., & White, K. D. (2010). Determination of unsulfonated aromatic amines in the color additives... using liquid chromatography/mass spectrometry. Food Additives & Contaminants: Part A. [Link]

  • The Good Scents Company. alpha-longipinene. Accessed February 15, 2026. [Link]

  • EVTL India. BIS QCO for Aniline IS 2833: 1973. Accessed February 15, 2026. [Link]

  • Aleph INDIA. BIS Quality Control Amendment Order for the Aniline. Accessed February 15, 2026. [Link]

  • Li, Y., et al. (2018). Identification of Daphne genkwa and Its Vinegar-Processed Products by UPLC-QTOF-MS and Chemometrics. Molecules. [Link]

  • de la Cruz, M. S., et al. (2013). Liquid chromatography/electrospray ionization quadrupole time-of-flight mass spectrometry for the analysis of sulfaquinoxaline byproducts.... Rapid Communications in Mass Spectrometry. [Link]

  • Khetrapal, C. L. Weak Molecular Interactions: NMR Spectroscopy of Oriented Molecules. International Society of Magnetic Resonance. Accessed February 15, 2026. [Link]

  • Acta Poloniae Pharmaceutica. HPLC and TLC Methodology for Determination or Purity Evaluation of.... Polish Pharmaceutical Society. Accessed February 15, 2026. [Link]

  • Ackermann, S. M., et al. (2023). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Separations. [Link]

  • Wang, Z., et al. (2025). Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. Journal of Pharmaceutical Analysis. [Link]

  • Absolute Veritas. BIS Quality Control Amendment Order for the Aniline. Accessed February 15, 2026. [Link]

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A Comparative Analysis of Chromatographic Retention Times for Sulfonylaniline Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise analytical separation of molecular compounds is paramount. Sulfonylaniline derivatives, a cornerstone in the synthesis of many pharmaceutical agents, present unique challenges and opportunities in their chromatographic analysis. This guide provides an in-depth, objective comparison of their retention times in reversed-phase high-performance liquid chromatography (RP-HPLC), supported by experimental data and a discussion of the underlying physicochemical principles. Our aim is to equip you with the expertise to not only understand but also predict and manipulate the chromatographic behavior of these vital compounds.

The Causality Behind Chromatographic Choices: Why Retention Time Matters

In RP-HPLC, the retention time of an analyte is a direct reflection of its interaction with the stationary phase, governed by its physicochemical properties. For sulfonylaniline derivatives, the interplay of the sulfonamide group's polarity and the aniline ring's hydrophobicity, along with the influence of various substituents, dictates their elution profile. A comprehensive understanding of these structure-retention relationships is not merely academic; it is a critical tool for developing robust analytical methods for purity assessment, impurity profiling, and pharmacokinetic studies.

The choice of a C18 stationary phase, a common workhorse in RP-HPLC, is predicated on its ability to engage in hydrophobic interactions with the nonpolar regions of the analyte molecules.[1] The mobile phase, typically a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer, acts as the eluting agent. The proportion of the organic modifier is a key variable; a higher concentration will decrease retention times by increasing the mobile phase's eluotropic strength.[2] Furthermore, the pH of the aqueous component can significantly alter the ionization state of the acidic sulfonamide proton and the basic aniline nitrogen, thereby influencing polarity and, consequently, retention.[2]

Experimental Protocol: A Self-Validating System for Sulfonylaniline Analysis

The following protocol is a robust starting point for the analysis of sulfonylaniline derivatives, designed for reproducibility and easy adaptation.

Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[1]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice for initial method development.[2][3]

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Phosphoric acid or other suitable buffer components to adjust pH.[2]

    • High-purity standards of the sulfonylaniline derivatives of interest.

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% phosphoric acid in water). A common starting point is a 35:65 (v/v) mixture of acetonitrile and the aqueous buffer.[2] Filter and degas the mobile phase prior to use.

  • Standard Solution Preparation: Accurately weigh and dissolve the sulfonylaniline derivative standards in a suitable solvent, such as the mobile phase or a mixture of acetonitrile and water, to a known concentration (e.g., 0.01 mg/mL).[2]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[2]

    • Column Temperature: 30°C[2]

    • Injection Volume: 10 µL[3]

    • Detection Wavelength: 278 nm (or a wavelength determined to be the absorbance maximum for the specific derivatives being analyzed).[2]

  • Data Acquisition and Analysis:

    • Inject the standard solutions and record the chromatograms.

    • Identify the peaks based on their retention times.

    • For quantitative analysis, construct a calibration curve by plotting the peak area against the concentration of each standard.

Experimental Workflow Diagram

experimental_workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep Preparation analysis HPLC Analysis data Data Processing mobile_phase Mobile Phase (Acetonitrile/Buffered Water) injection Inject Sample (10 µL) mobile_phase->injection standards Standard Solutions (0.01 mg/mL) standards->injection separation C18 Column Separation (30°C, 1.0 mL/min) injection->separation detection UV Detection (278 nm) separation->detection chromatogram Record Chromatogram detection->chromatogram quantification Identify & Quantify Peaks chromatogram->quantification structure_retention cluster_structure Molecular Structure cluster_retention Chromatographic Retention hydrophobicity Increased Hydrophobicity (e.g., alkyl groups) longer_rt Longer Retention Time hydrophobicity->longer_rt Stronger interaction with C18 stationary phase polarity Increased Polarity (e.g., hydroxyl, amino groups) shorter_rt Shorter Retention Time polarity->shorter_rt Greater affinity for polar mobile phase ionization Ionization State (pH dependent) ionization->shorter_rt Increased polarity of ionized form

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment

Understanding the potential hazards is the cornerstone of safe laboratory practice. Based on its constituent chemical moieties—an aniline core, a sulfonyl group, and a dimethylmorpholine ring—4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline should be handled as a hazardous substance with the following potential risks:

  • Toxicity: Aromatic amines are known for their toxicity upon ingestion, inhalation, and dermal absorption.[1] Aniline itself is classified as toxic and can lead to methemoglobinemia.

  • Carcinogenicity: Aniline is suspected of causing cancer.[1] Therefore, this derivative should be treated as a potential carcinogen.

  • Skin and Eye Irritation: Similar aniline compounds are known to cause skin and eye irritation.[1]

  • Aquatic Toxicity: Many aniline derivatives are toxic to aquatic life with long-lasting effects.

A thorough risk assessment should be conducted before any new procedure involving this compound.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial for minimizing exposure. The following table outlines the recommended PPE for various laboratory operations involving 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical safety goggles with side shields or a face shield.Double gloving is recommended. Outer glove of Butyl rubber or Viton™. Inner glove can be nitrile for splash protection during manipulations. Note: Nitrile gloves alone are not recommended for handling aniline and its derivatives due to poor resistance.[2]A lab coat, fully buttoned. Consider a chemically resistant apron.Work within a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is mandatory.
Running reactions and work-up Chemical safety goggles and a face shield, especially when handling larger quantities or when there is a risk of splashing.Double gloving with Butyl rubber or Viton™ as the outer layer.A chemically resistant lab coat or coveralls.All operations should be performed in a chemical fume hood.
Handling spills Full-face shield and chemical safety goggles.Heavy-duty Butyl rubber or Viton™ gloves.Chemical-resistant suit or coveralls.A self-contained breathing apparatus (SCBA) may be necessary for large spills or in poorly ventilated areas.[3]
Glove Selection Logic

The choice of glove material is critical. While nitrile gloves are common in laboratories, they offer poor protection against aromatic amines like aniline.[2][4] Butyl rubber and Viton™ are recommended for their superior resistance to these compounds.[2][5] Double gloving provides an additional layer of safety, particularly when handling concentrated solutions.

Operational and Handling Protocols

Adherence to strict operational protocols is essential to minimize the risk of exposure and contamination.

Designated Work Area

All work with 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline should be conducted in a designated area, such as a chemical fume hood, to control the release of vapors and to contain any potential spills.[2] The designated area should be clearly marked with warning signs indicating the presence of a toxic and potentially carcinogenic substance.[2]

Step-by-Step Handling Procedure
  • Preparation: Before starting work, ensure that all necessary PPE is readily available and in good condition. Verify that the chemical fume hood is functioning correctly.

  • Weighing: If the compound is a solid, weigh it out in the fume hood. Use a disposable weighing boat to prevent contamination of balances.

  • Solution Preparation: Add the compound to the solvent slowly and carefully within the fume hood to avoid splashing.

  • Reaction Setup: All reaction vessels should be assembled in the fume hood. Ensure that all joints are properly sealed.

  • Post-Reaction: After the reaction is complete, quench and work up the reaction mixture within the fume hood.

  • Decontamination: At the end of the workday, decontaminate the work area by wiping it down with an appropriate solvent (e.g., ethanol), followed by soap and water.[2] All disposable materials used in the process should be treated as hazardous waste.

Spill Management and Decontamination

Prompt and proper handling of spills is critical to prevent the spread of contamination and minimize exposure.

Spill Response Workflow

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Assessment Assessment cluster_Cleanup Cleanup cluster_Disposal_and_Reporting Disposal and Reporting Evacuate Evacuate the immediate area Alert Alert nearby personnel and supervisor Evacuate->Alert Assess_Spill Assess the size and nature of the spill Alert->Assess_Spill Small_Spill Small Spill (<100 mL, contained) Assess_Spill->Small_Spill Minor Large_Spill Large Spill (>100 mL or uncontained) Assess_Spill->Large_Spill Major Cleanup_Small Trained personnel with appropriate PPE clean up the spill Small_Spill->Cleanup_Small Call_EH_S Contact Environmental Health & Safety (EH&S) Large_Spill->Call_EH_S Dispose Dispose of contaminated materials as hazardous waste Cleanup_Small->Dispose Report Document the incident Dispose->Report

Caption: Workflow for responding to a chemical spill.

Decontamination Protocol
  • Personnel Decontamination: In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[2] Seek medical attention. For eye contact, flush with water for at least 15 minutes at an emergency eyewash station and seek immediate medical attention.[2]

  • Surface Decontamination: For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[1] Place the absorbent material in a sealed container for disposal as hazardous waste.[1] The area should then be wiped down with a suitable solvent, followed by soap and water.

Disposal Plan

Proper disposal of 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline and any contaminated materials is crucial to protect the environment and comply with regulations.

Waste Segregation and Collection

All waste containing this compound, including excess reagents, reaction mixtures, contaminated solvents, and disposable labware, must be collected as hazardous waste. As a non-halogenated organic compound, it should be collected in a designated, properly labeled "Non-Halogenated Organic Waste" container.[6][7]

Disposal Workflow

Disposal_Workflow Start Waste Generation Segregate Segregate as Non-Halogenated Organic Waste Start->Segregate Collect Collect in a labeled, sealed container Segregate->Collect Store Store in a designated satellite accumulation area Collect->Store Request Request waste pickup from EH&S Store->Request End Proper Disposal by EH&S Request->End

Caption: Step-by-step chemical waste disposal process.

Never dispose of 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline or its waste down the drain, as it is likely toxic to aquatic organisms.[8] All waste containers must be clearly labeled with the chemical name and associated hazards.[9]

References

  • Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR - CDC. (URL: [Link])

  • Aniline. Washington State University. (URL: [Link])

  • Aniline - Incident management - GOV.UK. (URL: [Link])

  • Glove Compatibility - CP Lab Safety. (URL: [Link])

  • Aniline. (URL: [Link])

  • Glove Selection Page 1 of 20 - Emergency and Safety Services. (URL: [Link])

  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). (URL: [Link])

  • Nitrile Glove Chemical-Compatibility Reference - UPenn EHRS. (URL: [Link])

  • Working with Hazardous Chemicals - Organic Syntheses. (URL: [Link])

  • Non-halogenated Organic Solvents - Standard Operating Procedure - Braun Research Group. (URL: [Link])

  • OSHA Glove Selection Chart - Environmental Health and Safety. (URL: [Link])

  • WASTE MANAGEMENT. (URL: [Link])

  • Aniline. Washington State University. (URL: [Link])

  • Appendix A: Disposal Procedures by Chemical - UW-La Crosse. (URL: [Link])

  • Liquid waste - Chimactiv - AgroParisTech. (URL: [Link])

  • chemical waste management: combining compatible used organic solvents. (2025, August 22). (URL: [Link])

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.